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Core Science & Biosynthesis

Foundational

3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride CAS 1378267-96-9

Technical Monograph: 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol Hydrochloride CAS Registry Number: 1378267-96-9 Chemical Formula: C₇H₁₃NO₂ · HCl Molecular Weight: 179.64 g/mol (Hydrochloride salt) Part 1: Executive Summary & St...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol Hydrochloride

CAS Registry Number: 1378267-96-9 Chemical Formula: C₇H₁₃NO₂ · HCl Molecular Weight: 179.64 g/mol (Hydrochloride salt)

Part 1: Executive Summary & Structural Philosophy

In the realm of modern medicinal chemistry, the transition from flat, aromatic scaffolds to three-dimensional (3D), sp³-rich architectures is a critical strategy for improving drug physicochemical properties. 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride represents a high-value "privileged scaffold" in this domain.

Functioning as a rigidified bioisostere of morpholine or piperidine, this bicyclic system offers distinct advantages:

  • Conformational Restriction: The [3.3.1] bridge locks the nitrogen lone pair and the hydroxyl vector, reducing the entropic penalty upon protein binding compared to flexible analogs.

  • Metabolic Stability: The bicyclic cage protects the core carbons from rapid oxidative metabolism (e.g., CYP450-mediated hydroxylation) often seen in simple piperidines.

  • Vector Definition: The 3-oxa and 9-aza positions allow for precise, non-linear vector exploration, enabling substituents to access novel binding pockets in targets such as GPCRs (chemokine, opioid receptors) and kinases.

This guide details the synthesis, handling, and application of this core, written for scientists integrating this building block into lead optimization campaigns.

Part 2: Chemical Identity & Properties

The molecule consists of two fused six-membered rings in a chair-chair conformation (predominantly), sharing positions 1 and 5.

  • Position 3: Oxygen atom (Ether linkage).

  • Position 9: Nitrogen atom (Secondary amine, bridging).

  • Position 7: Hydroxyl group (Functional handle).

Physicochemical Data Table
PropertyValue / DescriptionNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Solubility Water, Methanol, DMSOHigh solubility due to HCl salt form.
Melting Point >200°C (Decomposes)Typical for rigid bicyclic amine salts.
pKa (Calc) ~9.5 (Amine), ~14 (Alcohol)The bridgehead structure slightly lowers amine basicity vs. piperidine.
Stereochemistry Endo / Exo isomers possibleThe 7-OH group is typically endo (axial) relative to the bridge, derived from hydride reduction.
H-Bond Count 2 Donors, 3 AcceptorsExcellent fragment for fragment-based drug discovery (FBDD).

Part 3: Synthetic Methodology (The Core Protocol)

The synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton is classically achieved via a double Mannich condensation (Robinson-Schöpf-type reaction). This route is robust, scalable, and self-validating through the formation of the thermodynamic bicyclic product.

Step-by-Step Synthesis Workflow

Reaction 1: Construction of the Bicyclic Ketone

  • Precursors: Tetrahydro-4H-pyran-4-one, Benzylamine, Paraformaldehyde.

  • Solvent: Acetic Acid / Ethanol.

  • Dissolution: Dissolve paraformaldehyde (2.2 eq) in warm ethanol. Add benzylamine (1.0 eq) and acetic acid (catalytic).

  • Cyclization: Add tetrahydro-4H-pyran-4-one (1.0 eq) dropwise. The reaction undergoes a double Mannich condensation, bridging the C3 and C5 positions of the pyranone with the amine.

  • Isolation: Heat to reflux for 4–6 hours. Upon cooling and neutralization, the 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one precipitates or is extracted.

Reaction 2: Stereoselective Reduction

  • Reagent: Sodium Borohydride (NaBH₄).

  • Solvent: Methanol/THF.

  • Reduction: Treat the ketone intermediate with NaBH₄ at 0°C.

  • Stereochemistry Control: Hydride attack typically occurs from the less hindered equatorial face, yielding the endo-alcohol (axial OH) as the major diastereomer.

  • Workup: Quench with water, extract with DCM.

Reaction 3: Deprotection & Salt Formation

  • Reagent: H₂ (gas), Pd/C (10%), HCl in Dioxane.

  • Hydrogenolysis: Dissolve the benzyl-protected alcohol in MeOH. Add Pd/C catalyst and stir under H₂ atmosphere (balloon or Parr shaker, 30 psi) for 12 hours.

  • Filtration: Remove catalyst via Celite pad.

  • Salting: Add 4M HCl in dioxane to the filtrate. The target 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride precipitates as a white solid.

Visualization: Synthesis Pathway

SynthesisPath Start Tetrahydro-4H-pyran-4-one + Benzylamine + Paraformaldehyde Intermediate1 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Start->Intermediate1 Double Mannich (AcOH, Reflux) Intermediate2 9-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-ol (Major: Endo) Intermediate1->Intermediate2 Reduction (NaBH4, MeOH) Final 3-Oxa-9-azabicyclo [3.3.1]nonan-7-ol HCl (CAS 1378267-96-9) Intermediate2->Final 1. H2, Pd/C 2. HCl/Dioxane

Caption: Synthetic route from pyranone precursor to the final hydrochloride salt via Mannich cyclization and catalytic deprotection.

Part 4: Quality Control & Validation

To ensure the integrity of this building block in library synthesis, the following analytical markers must be verified.

  • ¹H NMR (DMSO-d₆):

    • Look for the bridgehead protons (H1/H5) around 3.0–3.5 ppm. In the [3.3.1] system, these are distinctively broadened due to coupling with the adjacent methylene groups.

    • The H7 proton (geminal to OH) will appear as a multiplet around 3.8–4.2 ppm. The coupling constant (

      
      ) can distinguish endo (typically smaller 
      
      
      
      due to eq-eq/eq-ax couplings) from exo.
    • Absence of aromatic protons (7.0–7.5 ppm) confirms complete debenzylation.

  • Mass Spectrometry (LC-MS):

    • EIC (Extracted Ion Chromatogram) for [M+H]⁺ = 144.1 (Free base).

    • Check for absence of m/z = 91 (Benzyl cation) fragmentation to confirm purity.

Part 5: Applications in Drug Discovery

This scaffold is not merely a linker; it is a functional pharmacophore element.

Scaffold Hopping & IP Generation

Replacing a morpholine ring with the 3-oxa-9-azabicyclo[3.3.1]nonane core introduces a "molecular stiffener."

  • Effect: This restricts the conformational ensemble of the drug molecule. If the bioactive conformation matches the rigidified scaffold, potency often increases significantly (lower

    
    ).
    
  • IP Strategy: This switch frequently breaks existing patent coverage of morpholine-based competitors.

Diversity Points

The molecule is bifunctional:

  • The Secondary Amine (N9): High nucleophilicity. Ideal for S_NAr reactions (e.g., with heteroaryl halides) or amide couplings to attach the "warhead" or core recognition motif.

  • The Hydroxyl Group (O7): Can be:

    • Left as a H-bond donor/acceptor.[1]

    • Alkylated (Ether synthesis) to extend into hydrophobic pockets.

    • Oxidized back to the ketone and subjected to reductive amination, creating a spiro-like vector for side chains.

Visualization: Medicinal Chemistry Utility

MedChem Core 3-Oxa-9-azabicyclo [3.3.1]nonan-7-ol App1 Morpholine Bioisostere (Metabolic Stability) Core->App1 Rigidification App2 N9 Functionalization (Core Coupling) Core->App2 Amide/SNAr App3 O7 Functionalization (Solubility/Vector) Core->App3 Ether/Oxidation Target High-Affinity Ligand (GPCR/Kinase) App1->Target App2->Target App3->Target

Caption: Strategic utility of the scaffold in optimizing drug-like properties and binding affinity.

References

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. (Foundational chemistry of azabicyclo systems).
  • Berlin, K. D., et al. (2007).[2] Synthesis, Stereochemical, and Conformational Studies of Selected 3,7-Diheterabicyclo[3.3.1]nonan-9-ols. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 99-119.[2] [Link][3]

  • PubChem. (2025).[1][4] 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CID 66639788).[4] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • World Intellectual Property Organization. (2012). WO2012061523 - Bicyclic Amine Derivatives.

Sources

Exploratory

3-oxa-9-azabicyclo[3.3.1]nonan-7-ol molecular weight and solubility data

Topic: 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol: Physicochemical Profile & Technical Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol: Physicochemical Profile & Technical Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.

[1][2][3][4][5][6]

Executive Summary

The molecule 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol represents a high-value bicyclic scaffold in modern medicinal chemistry. Characterized by its morphan-like geometry but distinct physicochemical properties due to the ether bridge, this core is increasingly utilized to optimize the solubility and metabolic stability of lipophilic drug candidates. Unlike the carbocyclic analog (granatane) or the purely nitrogenous 9-azabicyclo[3.3.1]nonane, the incorporation of the 3-oxa bridge lowers the lipophilicity (LogP) while maintaining a rigid, three-dimensional vector for substituent display.

This guide provides a rigorous analysis of its molecular weight, solubility data, and synthetic accessibility, designed to support researchers in fragment-based drug design (FBDD) and lead optimization.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models for the endo-isomer, which is the predominant pharmacophore in literature (e.g., BCL6 inhibitors).

Table 1: Core Molecular Properties[1]
PropertyValueNotes
IUPAC Name 3-oxa-9-azabicyclo[3.3.1]nonan-7-olOften referred to as the "oxa-granatane" alcohol.
CAS Number 100368-36-3 (Free Base)692724-79-1 (endo-isomer)1378267-96-9 (HCl Salt)Always verify stereochemistry (endo vs exo) when sourcing.
Molecular Formula

Molecular Weight 143.18 g/mol Monoisotopic Mass: 143.0946
Physical State White to off-white solidHygroscopic in salt form.
pKa (Calculated) ~8.4 ± 0.5 (Basic Amine)The 3-oxa bridge (morpholine-like environment) lowers basicity compared to piperidine (~11).
LogP (Predicted) -0.8 to -0.3 Highly hydrophilic scaffold.
TPSA ~43 ŲFavorable for CNS penetration and oral bioavailability.

Solubility Data & Analysis

The solubility profile of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol is a primary driver for its selection in drug discovery. It serves as a solubility-enhancing moiety when grafted onto hydrophobic warheads.

Quantitative Solubility Estimates
  • Water (pH 7.4): High (> 50 mg/mL) . The molecule possesses a secondary amine and a secondary alcohol, both capable of hydrogen bonding. The hydrochloride salt is freely soluble in water.

  • DMSO: Soluble (> 100 mM).

  • Methanol/Ethanol: Soluble.[1][2]

  • Dichloromethane: Moderately soluble (Free base); Insoluble (HCl salt).

Mechanistic Insight

The "wedge-shaped" geometry of the [3.3.1] system exposes the polar hydroxyl group (at C7) and the amine (at N9) to the solvent front, preventing efficient crystal packing of lipophilic derivatives. In BCL6 inhibitor campaigns, replacing a piperidine core with the endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol scaffold improved solubility from <10 µM to >100 µM while reducing microsomal clearance.

Comparative Diagram: Scaffold Properties

The following diagram illustrates why this specific scaffold is chosen over analogs.

ScaffoldLogic Target Drug Candidate (Lipophilic) Result Optimized Lead (High Solubility) Target->Result Grafting Scaffold 3-oxa-9-azabicyclo [3.3.1]nonan-7-ol Scaffold->Result Mech1 Reduced LogP (Ether Bridge) Scaffold->Mech1 Mech2 H-Bond Donor (7-OH Group) Scaffold->Mech2 Mech3 Rigid 3D Vector (Selectivity) Scaffold->Mech3 Mech1->Result Lowers Lipophilicity Mech2->Result Solvation Mech3->Result Target Fit

Caption: Mechanistic contribution of the 3-oxa-9-aza scaffold to lead optimization parameters.

Experimental Protocols

Protocol A: Synthesis of endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol

This protocol describes the reduction of the ketone precursor, a standard method to access the alcohol.

Prerequisites:

  • Precursor: 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (Synthesized via double Mannich condensation of benzylamine, diglycolaldehyde equivalent, and acetonedicarboxylic acid).

  • Reagents: Sodium Borohydride (

    
    ), Methanol (MeOH), THF.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (1.0 equiv) in a mixture of anhydrous THF and MeOH (1:1 v/v). Cool the solution to 0°C using an ice bath.

  • Reduction: Add

    
     (3.0 equiv) portion-wise over 30 minutes. Note: Gas evolution (
    
    
    
    ) will occur; ensure proper venting.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the ketone (M+H).

  • Quench: Cool back to 0°C. Quench carefully with Acetone (to destroy excess hydride) followed by saturated aqueous

    
    .
    
  • Extraction: Evaporate volatiles. Dilute the aqueous residue with water and extract with EtOAc (3x). Note: The product is polar; salting out the aqueous phase with NaCl may improve yield.

  • Debenzylation (Optional for Free Amine):

    • Dissolve the N-benzyl alcohol in Ethanol.

    • Add 10% Pd/C catalyst (10 wt%).

    • Hydrogenate at 40–50 psi

      
       for 12–24 hours.
      
    • Filter through Celite and concentrate to yield 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol .[3]

Protocol B: Thermodynamic Solubility Determination

Use this protocol to validate the solubility of the scaffold or its derivatives.

Method: Shake-Flask (Equilibrium).

  • Preparation: Weigh 2–5 mg of the solid compound into a 1.5 mL glass vial.

  • Solvent Addition: Add 100 µL of pH 7.4 Phosphate Buffered Saline (PBS).

  • Agitation: Shake at 300 rpm at 25°C for 24 hours.

  • Filtration: Filter the suspension using a 0.45 µm PVDF membrane plate or syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

    • Calculation:

      
      .
      

Synthetic Pathway Visualization

The following diagram outlines the chemical logic for accessing the target scaffold.

SynthesisRoute Start Benzylamine + Diglycolaldehyde + Acetonedicarboxylic Acid Inter1 Double Mannich Condensation (Robinson-Schöpf) Start->Inter1 Ketone 9-benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Inter1->Ketone Step2 Reduction (NaBH4) Ketone->Step2 AlcoholBn endo-9-benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-ol Step2->AlcoholBn Stereoselective (Endo) Step3 Hydrogenolysis (H2, Pd/C) AlcoholBn->Step3 Final TARGET: 3-oxa-9-azabicyclo [3.3.1]nonan-7-ol Step3->Final Deprotection

Caption: Synthetic route from commodity starting materials to the target bicyclic amine.

References

  • National Center for Biotechnology Information (PubChem). 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol - Compound Summary. [Link]

  • Journal of Medicinal Chemistry. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. (Discusses the solubility advantages of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold). [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Reference for the general Robinson-Schöpf condensation methodology). [Link]

Sources

Foundational

Technical Profile: (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol HCl

Topic: Synonyms for (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol HCl Content Type: In-depth Technical Guide The "Bridged Morpholine" Scaffold in Medicinal Chemistry [1] Executive Summary (1R,5S)-3-oxa-9-azabicyclo[3.3.1]n...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol HCl Content Type: In-depth Technical Guide

The "Bridged Morpholine" Scaffold in Medicinal Chemistry [1]

Executive Summary

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol HCl is a specialized bicyclic heterocycle used primarily as a conformationally restricted building block in drug discovery. Structurally, it represents a "bridged morpholine" or an oxygen-substituted analog of the granatane/bispidine class.

Its rigid [3.3.1] bicyclic framework locks the nitrogen and oxygen atoms into specific spatial orientations, reducing the entropic penalty of binding to protein targets. This scaffold is increasingly utilized to improve the metabolic stability, solubility, and selectivity of ligands targeting GPCRs (e.g., GPR119, opioid receptors) and intracellular targets like BCL6.

Identity & Nomenclature

This compound is often indexed under various names depending on the specific stereochemical convention (endo/exo) and the numbering priority of the heteroatoms. The endo isomer is the predominant form used in synthesis and corresponds to the CAS 240401-10-9.

Synonym & Identifier Matrix
Category Identifier / Name Notes
Primary IUPAC (1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochlorideThe "s" denotes the endo configuration at C7 relative to the bridge.
Common Chemical Name endo-7-Hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane HClMost common commercial designation.
Alternative IUPAC rel-(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol HClUsed when absolute stereochem is undefined (meso).
CAS Number (HCl Salt) 240401-10-9 Primary identifier for the salt form.
CAS Number (Free Base) 692724-79-1endo-isomer free base.
CAS Number (Exo Isomer) 1638683-43-8exo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol.[1][2]
Scaffold Class 3-Oxa-9-azabispidine derivativeInformal; references the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core.
Molecular Formula C₇H₁₄ClNO₂MW: 179.64 g/mol (Salt); 143.19 g/mol (Base).
SMILES (Salt) Cl.O[C@H]1C[C@H]2COCN2Explicit stereochemistry shown.
InChI Key DVVZRIIREIUXSR-UHFFFAOYSA-N(For the parent amine).[3]

Critical Stereochemistry Note: The (1R,5S) designation refers to the bridgehead carbons. In the unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane system, the molecule possesses a plane of symmetry passing through C7, N9, and the ether oxygen. Thus, it is a meso compound. The descriptors (1R,5S) are used to define the relative configuration. The hydroxyl group at C7 can be endo (syn to the nitrogen bridge) or exo (anti to the nitrogen bridge).

Synthesis & Production Protocol

The synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane core typically employs a Robinson-Schöpf condensation , a double Mannich reaction that constructs the bicyclic skeleton in a single step.

Reaction Pathway Diagram

The following diagram illustrates the conversion of acyclic precursors into the bicyclic core, followed by functionalization.

SynthesisPathway Precursor Bis(2,2-diethoxyethyl)ether Aldehyde 2,2'-Oxydiacetaldehyde (in situ) Precursor->Aldehyde Hydrolysis (HCl) Ketone N-Benzyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Aldehyde->Ketone Robinson-Schöpf (pH 5-6, CO2 evolution) Reagents Benzylamine + Acetonedicarboxylic acid Reagents->Ketone Alcohol N-Benzyl-endo-7-ol Ketone->Alcohol Reduction (NaBH4, -78°C to RT) Final (1R,5S)-3-oxa-9-azabicyclo [3.3.1]nonan-7-ol HCl Alcohol->Final 1. Pd/C, H2 (De-benzylation) 2. HCl/Et2O

Figure 1: Synthetic route to the target scaffold via Robinson-Schöpf condensation.[1]

Detailed Methodology

Step 1: Preparation of 2,2'-Oxydiacetaldehyde

  • Reagents: Bis(2,2-diethoxyethyl)ether, dilute HCl.

  • Protocol: Hydrolyze the acetal precursor in dilute HCl at 40–50°C. The resulting dialdehyde is unstable and typically used immediately in situ.

Step 2: Robinson-Schöpf Condensation (The Key Cyclization)

  • Reagents: 2,2'-Oxydiacetaldehyde (aq), Benzylamine, Acetonedicarboxylic acid, Sodium Acetate buffer.

  • Protocol:

    • Combine the dialdehyde solution with acetonedicarboxylic acid in a buffered aqueous solution (pH ~5.0).

    • Add benzylamine dropwise while maintaining temperature <10°C to prevent polymerization.

    • Stir at room temperature for 24–48 hours.

    • Self-Validation Point: Monitor CO₂ evolution. The reaction is driven by the double decarboxylation of the intermediate dicarboxylic acid. Cessation of bubbling indicates reaction completion.

    • Workup: Basify to pH 10, extract with DCM, and purify the ketone intermediate (N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one).

Step 3: Stereoselective Reduction

  • Reagents: NaBH₄, Methanol.

  • Protocol: Reduce the ketone at low temperature (0°C or -78°C). Hydride attack occurs from the less hindered exo face, yielding the endo-alcohol as the major product (>90% selectivity usually observed due to the steric bulk of the bridge).

Step 4: Deprotection & Salt Formation

  • Reagents: Pd(OH)₂/C or Pd/C, H₂ (50 psi), Ethanol, HCl in Dioxane/Ether.

  • Protocol: Hydrogenolysis removes the benzyl group. The free secondary amine is then treated with anhydrous HCl to precipitate the target hydrochloride salt.

Applications in Drug Discovery

The (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol scaffold is valued for its ability to mimic the morpholine ring while adding 3D rigidity.

Pharmacophore Utility
  • Solubility Enhancement: The ether oxygen (position 3) acts as a hydrogen bond acceptor, improving water solubility compared to the carbocyclic analog (bicyclo[3.3.1]nonane).

  • Conformational Locking: Unlike piperidine or morpholine, which can flip between chair and boat forms, this bicycle is locked in a chair-chair conformation. This reduces the entropy loss upon binding to a receptor.

  • Vector Positioning: The 7-hydroxyl and 9-amine provide vectors for substituents that are roughly perpendicular, allowing exploration of distinct pockets in the binding site.

Case Study: BCL6 Inhibitors

Recent research (e.g., Semantic Scholar, 2023) highlights the use of this scaffold to optimize BCL6 inhibitors.

  • Problem: Previous inhibitors had high topological polar surface area (TPSA) and poor permeability.[4]

  • Solution: Replacing a flexible morpholine group with the endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol core maintained the polar interactions (via the OH group) but improved permeability and efflux ratios by "filling the wedge-shaped pocket" of the target protein more effectively.[4]

Characterization Data

To verify the identity of the synthesized compound, compare against these standard spectral markers.

Proton NMR (¹H NMR, D₂O)
  • Bridgehead (H1, H5): Distinct multiplets around 3.2 – 3.5 ppm.

  • Ether Bridge (H2, H4): The protons adjacent to oxygen appear as sets of doublets/multiplets around 3.8 – 4.2 ppm with significant geminal coupling.

  • Carbinol Methine (H7): A triplet or multiplet around 4.0 – 4.2 ppm. The coupling constants here allow differentiation between endo (broad signal, small couplings) and exo (sharper signal, larger axial-axial couplings) isomers.

  • Methylene Bridge (H6, H8): Multiplets in the 1.8 – 2.4 ppm range.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 144.1 m/z (Free base).

  • Fragmentation: Loss of H₂O ([M+H-18]⁺) is common for the alcohol.

References

  • PubChem. 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.[5] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Note: Describes the analogous Robinson-Schöpf protocol for the carbocyclic core). Org. Synth. 2022, 99, 137-155. Available at: [Link]

  • Semantic Scholar. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. 2023. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol

This Application Note is designed for medicinal chemists and process development scientists. It details the protocol for utilizing 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol as a nucleophilic building block in reductive aminati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the protocol for utilizing 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol as a nucleophilic building block in reductive amination reactions.[1] This scaffold is increasingly valued in drug discovery for its ability to introduce a rigid, three-dimensional morpholine-like motif with a solubilizing hydroxyl handle.[1]

Introduction & Strategic Value

The 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol scaffold represents a "privileged structure" in modern medicinal chemistry.[1] It offers a conformationally restricted alternative to morpholine or piperidine rings.

  • Structural Advantage: The bicyclic framework (bridgehead nitrogen at position 9, oxygen at position 3) imposes rigidity, reducing the entropic penalty of binding to protein targets (e.g., GPCRs, kinases).[1][2]

  • Functional Handle: The hydroxyl group at position 7 (typically endo or exo) serves as a critical polarity tuner (lowering LogD) or a vector for further functionalization (etherification, fluorination).[1][2]

  • Reactivity: The secondary amine at the bridgehead (N9) is sterically encumbered compared to piperidine but remains sufficiently nucleophilic for reductive alkylation.[1][2]

Chemical Properties
PropertyValue / Description
CAS Number 2555249-91-5 (HCl salt generic ref.)
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol (Free Base)
pKa (Conjugate Acid) ~8.5–9.5 (Est.[1] based on 9-azabicyclo[3.3.1]nonane)
Solubility High in H₂O, MeOH; Moderate in DCM; Low in Et₂O/Hexanes.[1][2]
Stereochemistry The 7-OH can exist in endo or exo orientation relative to the nitrogen bridge.[1] Protocols apply to both.

General Considerations for Reductive Amination

Successful alkylation of the N9 position requires overcoming the steric bulk of the bicyclic cage.[1][2] The choice of reducing agent and solvent is critical to prevent the formation of enamine byproducts or incomplete conversion.[1]

Mechanism of Action

The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion.[1][2] The iminium species is then selectively reduced to the tertiary amine.[1][2]

ReactionMechanism Start Aldehyde (R-CHO) + Amine (Scaffold) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Mixing Iminium Iminium Ion (Rate Limiting) Hemiaminal->Iminium -H2O (Acid Cat.) Iminium->Hemiaminal Reversible Product N-Alkylated Product Iminium->Product Reduction (H-)

Figure 1: Mechanistic pathway for the reductive amination of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol.[1]

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Standard Protocol

Best for: Acid-sensitive substrates, late-stage functionalization, and preventing aldehyde reduction.[1][2] Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2]

Reagents
  • Amine: 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol (1.0 equiv)[1][3]

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1][2]

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1][2]

  • Solvent: Anhydrous DCE (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In a flame-dried vial, dissolve the amine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE.

  • Imine Formation: Add Acetic Acid (1.0 equiv).[1][2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This pre-stir allows the iminium ion to form before the reducing agent is added, crucial for sterically hindered amines.[2]

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vial and stir at RT for 4–16 hours. Monitor by LC-MS.[1][4]

    • Tip: If reaction is sluggish (common with ketones), heat to 40°C or add another 0.5 equiv of STAB.[1][2]

  • Quench: Slowly add saturated aqueous NaHCO₃ solution (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup (Standard):

    • Separate phases.[5][6]

    • Extract aqueous layer with DCM (3x).[1][2][5]

    • Crucial Step: If the product is highly polar (due to the 7-OH), use CHCl₃/Isopropanol (3:1) for extraction instead of DCM.[1][2]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[2][6]

Method B: Sodium Cyanoborohydride (NaBH₃CN) – The "Hard" Alkylation

Best for: Unstable ketones, low-reactivity substrates, or when MeOH solubility is required.[1][2] Warning: Generates HCN; requires fume hood.

Reagents
  • Amine: 1.0 equiv[2]

  • Carbonyl: 1.5 equiv[2]

  • Reductant: NaBH₃CN (2.0 equiv)[1][2]

  • Additive: ZnCl₂ (1.0 equiv) – Optional, acts as a Lewis acid to activate the carbonyl.[1][2]

  • Solvent: Methanol (MeOH)[1][2]

Step-by-Step Procedure
  • Dissolve amine and carbonyl in MeOH (0.1 M).[1]

  • Add ZnCl₂ (optional) and stir for 1 hour.

  • Add NaBH₃CN (2.0 equiv).[1][2]

  • Adjust pH to ~5–6 using glacial acetic acid (monitor with wet pH paper).[1][2]

  • Stir at RT or reflux (65°C) for 16 hours.

  • Workup: Concentrate MeOH. Redissolve residue in EtOAc/Sat. NaHCO₃. Perform extraction as in Method A.

Troubleshooting & Optimization Guide

The 3-oxa-9-azabicyclo scaffold presents specific challenges due to the bridgehead nitrogen's environment.

IssueRoot CauseSolution
Low Conversion Steric hindrance at N9 bridge.[1]Use Method A with a 2-hour pre-stir of amine + aldehyde + AcOH before adding STAB.[1]
Dialkylation Not possible (Secondary amine).[1][2]N/A (Advantage of this scaffold).[1][2]
Product in Aqueous Phase High polarity due to 7-OH group.[1]Salting Out: Saturate the aqueous quench with NaCl. Solvent Switch: Extract with CHCl₃:IPA (3:1) or n-Butanol.[1]
Aldehyde Reduction Reductant reacts with aldehyde before imine forms.Use STAB (less reactive toward aldehydes than NaBH₄).[1][2] Ensure pre-stir time is sufficient.
Workflow Visualization

Workflow Step1 Dissolve Amine + Aldehyde Solvent: DCE Step2 Add Acetic Acid (1 eq) Stir 30-60 min Step1->Step2 Step3 Add STAB (1.5 eq) Stir 4-16h @ RT Step2->Step3 Check LC-MS Check Step3->Check Done Quench (NaHCO3) Extract (DCM or CHCl3/IPA) Check->Done Complete Retry Add STAB (+0.5 eq) or Heat to 40°C Check->Retry Incomplete Retry->Check

Figure 2: Decision tree for the standard reductive amination workflow.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1][2]

  • Bingham, M. J., et al. (2008).[2] "9-Azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors." European Patent EP1934212A1. Link

  • Steves, J. E., & Stahl, S. S. (2013).[1][2][7][8] "Aerobic Oxidation of Alcohols with 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)." Journal of the American Chemical Society.[1][7] Link[1][2]

  • König, J. A., et al. (2025).[1][2][9] "Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones." ResearchGate. Link

Sources

Application

Application Notes and Protocols: 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol as a Conformationally Constrained Peptidomimetic Linker

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic design of peptidomimetics is a cornerstone of modern drug discovery, aiming to replicate the biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic design of peptidomimetics is a cornerstone of modern drug discovery, aiming to replicate the biological activity of peptides while overcoming their inherent limitations in stability and bioavailability. A key approach in this endeavor is the use of rigid scaffolds that mimic peptide secondary structures, such as β-turns and loops. This guide provides a comprehensive overview and detailed protocols for the application of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol, a conformationally constrained bicyclic scaffold, as a novel peptidomimetic linker. Its unique three-dimensional structure offers a robust platform for the spatial orientation of pharmacophoric groups, making it an invaluable tool for medicinal chemists.

The Rationale for a Bicyclic Scaffold: Beyond Linearity

Peptides often owe their biological function to a specific three-dimensional conformation. However, in a physiological environment, linear peptides are prone to proteolytic degradation and typically exhibit conformational flexibility, which can lead to reduced receptor affinity and selectivity. Bicyclic scaffolds, such as the 3-oxa-9-azabicyclo[3.3.1]nonane system, address these challenges by introducing conformational rigidity.[1][2] This pre-organization of the molecular shape can lead to a significant enhancement in binding affinity to biological targets by reducing the entropic penalty upon binding.[3]

The 3-oxa-9-azabicyclo[3.3.1]nonane core, in particular, presents a "cleft-shaped" framework that can be strategically functionalized to project peptide side chains or other functional groups in well-defined spatial vectors. This allows for the precise mimicry of turn or loop regions of a native peptide, which are often crucial for protein-protein interactions.

Synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol Scaffold

The synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol core can be approached through several synthetic strategies. A common and efficient method is the Robinson-Schöpf-type condensation, which allows for the construction of the bicyclic ketone precursor.[3] An alternative route involves the ring-opening and subsequent intramolecular cyclization of spirocyclic bis(oxiranes).[4] For the purpose of these application notes, we will focus on a practical approach starting from a commercially available precursor, 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one, which simplifies the synthetic effort.

Protocol 1: Stereoselective Reduction to 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol

This protocol describes the reduction of the ketone functionality of the Boc-protected scaffold to the corresponding alcohol. The stereoselectivity of this reduction is crucial for the final orientation of the hydroxyl group.

Materials:

  • 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous methanol in a round-bottom flask at 0 °C under a nitrogen atmosphere.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude alcohol by silica gel column chromatography to obtain the desired 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol.

Causality behind Experimental Choices:

  • Sodium borohydride is chosen as the reducing agent due to its mild nature and good stereoselectivity in the reduction of cyclic ketones, often favoring the formation of the thermodynamically more stable equatorial alcohol.

  • Methanol is used as the solvent as it is protic and effectively solubilizes both the starting material and the reducing agent.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the reduction and enhance stereoselectivity.

  • Quenching with NH₄Cl is a standard procedure to neutralize the excess borohydride and hydrolyze the borate ester intermediates.

Functionalization for Peptidomimetic Linker Application

To be utilized as a linker, the 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol scaffold needs to be bifunctionalized with orthogonal protecting groups. This allows for the sequential coupling of peptide fragments or other moieties in a controlled manner. The secondary amine at the 9-position and the hydroxyl group at the 7-position are the primary handles for functionalization.

Protocol 2: Orthogonal Protection of the Scaffold

This protocol outlines the protection of the amine and hydroxyl groups with orthogonal protecting groups, for example, a Boc group for the amine and a silyl ether for the alcohol.

Materials:

  • 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Boc Protection of the Amine:

    • Dissolve 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add Boc₂O (1.1 eq) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to yield the Boc-protected intermediate.

  • Silyl Protection of the Alcohol:

    • Dissolve the Boc-protected alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

    • Add TBDMSCl (1.2 eq) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the product by silica gel chromatography to obtain the fully protected, bifunctional linker.

Incorporation into a Peptide Sequence

The orthogonally protected linker can now be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. The following protocol provides a general workflow for its incorporation.

Workflow for Linker Incorporation

G cluster_0 Linker Preparation cluster_1 Peptide Synthesis (SPPS) cluster_2 Linker Coupling cluster_3 Peptide Elongation linker_prep Orthogonally Protected 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol activate_linker Activate Carboxyl Group (if applicable) linker_prep->activate_linker resin Peptide-Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 couple_linker Couple Linker to Peptide coupling1->couple_linker activate_linker->couple_linker deprotection2 Selective Deprotection of Linker couple_linker->deprotection2 coupling2 Couple Second Peptide Fragment deprotection2->coupling2 cleavage Cleavage from Resin coupling2->cleavage final_product Final Peptidomimetic cleavage->final_product

Sources

Method

A-008: Procedure for the Deprotection of N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol

Application Note: A-008 Abstract This application note provides a comprehensive guide for the deprotection of N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol, a critical step in the synthesis of various pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-008

Abstract

This application note provides a comprehensive guide for the deprotection of N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol, a critical step in the synthesis of various pharmaceutical intermediates. The benzyl (Bn) group is a widely used protecting group for amines due to its stability across a broad range of reaction conditions.[1] Its efficient removal is paramount. This document details two primary, highly effective methods for N-debenzylation: catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH) using ammonium formate. We will explore the mechanistic underpinnings, provide step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Strategic Importance of N-Debenzylation

The 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol scaffold is a key structural motif in a variety of biologically active molecules. The nitrogen at the 9-position is often protected with a benzyl group during multi-step syntheses to prevent unwanted side reactions. The final or penultimate step frequently involves the removal of this benzyl group to unveil the secondary amine, which can then be further functionalized or is the desired final product itself.

Catalytic hydrogenolysis stands as a premier method for N-benzyl deprotection, lauded for its mild conditions and clean conversion, which typically yields the deprotected amine and toluene as the sole byproduct.[1] This process involves the cleavage of the carbon-nitrogen bond in the presence of a metal catalyst.[1]

Mechanistic Overview

Catalytic Hydrogenation

The generally accepted mechanism for catalytic hydrogenolysis involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[1] Both the N-benzyl amine and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst. The H₂ molecule undergoes dissociative chemisorption, forming palladium hydride species. The benzylic C-N bond of the adsorbed substrate is then cleaved by these active hydrogen species, resulting in the formation of the deprotected amine and toluene. The products subsequently desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[1]

Catalytic Transfer Hydrogenation (CTH)

CTH offers a significant practical advantage by avoiding the need for high-pressure hydrogen gas.[2] Instead, a hydrogen donor molecule, such as ammonium formate, is used.[2][3] In this process, the catalyst facilitates the transfer of hydrogen from the donor to the substrate. The reaction with ammonium formate is particularly efficient, decomposing in situ to produce hydrogen, ammonia, and carbon dioxide, driving the reaction forward under neutral conditions.[4][5][6][7]

There are two primary mechanisms for CTH: direct hydrogen transfer and a metal hydride route.[3][8] In the context of Pd/C and ammonium formate, the reaction likely proceeds through the formation of palladium hydride species on the catalyst surface, which then reduce the N-benzyl group in a manner analogous to direct hydrogenation.

Comparative Analysis of Deprotection Methods

The choice between direct hydrogenation and CTH often depends on the available equipment, the scale of the reaction, and the presence of other functional groups in the molecule.

Parameter **Method 1: Catalytic Hydrogenation (H₂) **Method 2: Catalytic Transfer Hydrogenation (Ammonium Formate)
Hydrogen Source Hydrogen gas (H₂)Ammonium Formate (HCO₂NH₄)
Catalyst 10% Pd/C10% Pd/C
Solvent Methanol or EthanolDry Methanol[4][6][9]
Temperature Room TemperatureReflux[4][6][9]
Pressure Atmospheric (balloon) to elevated pressuresAtmospheric
Reaction Time Typically longer, can be several hours to days[10]Generally rapid, often complete in under an hour[4][9]
Safety Considerations Requires handling of flammable H₂ gasAvoids H₂ gas; requires handling of solids
Advantages Very clean, byproduct is tolueneRapid, avoids specialized hydrogenation equipment, neutral conditions[4][6]
Disadvantages Can be slow at atmospheric pressure[10]; requires H₂ sourceRequires heating; ammonium formate quality can affect reaction

Experimental Protocols

Safety Precautions
  • Palladium on Carbon (Pd/C): Pd/C is pyrophoric, especially when dry and saturated with hydrogen.[11] It may ignite upon exposure to air.[11] Always handle Pd/C in an inert atmosphere (e.g., nitrogen or argon).[11][12] Never add dry catalyst to an organic solvent in the presence of air.[11] The filter cake from the reaction should not be allowed to dry and should be quenched with water before disposal.[11]

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[12][13][14]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol describes a general procedure for the N-debenzylation of N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol using Pd/C and hydrogen gas.

Materials:
  • N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol (1.0 mmol)

  • 10% Palladium on Carbon (10-20 mol% Pd)

  • Methanol or Ethanol (10-20 mL)

  • Round-bottom flask

  • Magnetic stir bar

  • Hydrogen balloon

  • Septum

  • Vacuum/Nitrogen line

  • Celite® for filtration

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL).

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% Pd) to the solution.

  • Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, liquid solution, and gaseous hydrogen.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen or argon.

  • Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol. Further purification can be performed if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides a method for N-debenzylation that avoids the use of hydrogen gas.

Materials:
  • N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol (1.0 mmol)

  • 10% Palladium on Carbon (equal weight to the substrate)[4][6][9]

  • Anhydrous Ammonium Formate (5.0 mmol, 5 equivalents)

  • Dry Methanol (10 mL)[4][6][9]

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Nitrogen or Argon atmosphere

  • Celite® for filtration

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (10 mL).[4][6][9]

  • Hydrogen Donor Addition: Under a nitrogen or argon atmosphere, add anhydrous ammonium formate (5.0 mmol) in a single portion.[4][6][9]

  • Reaction: Stir the resulting mixture at reflux temperature.

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is often complete within 10-60 minutes.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the catalyst through a pad of Celite®, and wash the pad with additional methanol or chloroform.[4][6][9]

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the desired 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol.

Visualization of the Deprotection Workflow

DeprotectionWorkflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Workup & Isolation cluster_product Final Product Start N-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol Method1 Method 1: Catalytic Hydrogenation (Pd/C, H₂) Start->Method1 Choose Method Method2 Method 2: Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) Start->Method2 Choose Method Workup Filtration through Celite® Method1->Workup Method2->Workup Isolation Solvent Evaporation Workup->Isolation Product 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol Isolation->Product

Sources

Application

Scale-up synthesis methods for bicyclic amino alcohols

Executive Summary & Strategic Analysis Bicyclic amino alcohols (e.g., 3-quinuclidinol, tropine, granatane derivatives) are "privileged scaffolds" in medicinal chemistry, serving as the pharmacophore for muscarinic antago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Bicyclic amino alcohols (e.g., 3-quinuclidinol, tropine, granatane derivatives) are "privileged scaffolds" in medicinal chemistry, serving as the pharmacophore for muscarinic antagonists (Solifenacin, Tiotropium) and antivirals.

Scaling these molecules presents a distinct dichotomy:

  • Stereochemical Complexity: Most targets require high enantiomeric excess (ee > 99%).

  • Safety Profiles: Traditional hydride reductions (LAH, NaBH₄) exhibit significant exotherms and hydrogen evolution, posing deflagration risks at scales >1 kg.

This guide details two validated workflows: a Robust Chemical Reduction (for racemic feedstocks or cost-sensitive non-chiral targets) and a Biocatalytic Asymmetric Reduction (for high-value chiral targets).

Strategic Route Selection

The following decision tree outlines the logic for selecting the synthesis method based on chirality requirements and available equipment.

RouteSelection Start Target Analysis: Bicyclic Amino Alcohol Chirality Is Enantiopurity Required? Start->Chirality Racemic Racemic Target (or Resolution planned) Chirality->Racemic No Chiral Chiral Target (>99% ee) Chirality->Chiral Yes ChemRoute Route A: Chemical Reduction (NaBH4 / Ru-Cat Hydrogenation) Racemic->ChemRoute BioRoute Route B: Biocatalytic Reduction (KRED / Whole Cell) Chiral->BioRoute Safety Scale-Up Critical Control: H2 Management & Thermal Removal ChemRoute->Safety Specificity Scale-Up Critical Control: Cofactor Regeneration & pH Stat BioRoute->Specificity

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on stereochemical requirements.

Protocol A: Chemical Scale-Up (The "Workhorse" Method)

Target: rac-3-Quinuclidinol or Tropine Mechanism: Nucleophilic addition of hydride to ketone.

While Lithium Aluminum Hydride (LAH) is common in academic papers, it is strongly discouraged for pilot-scale (>1 kg) operations due to its pyrophoric nature and violent reaction with moisture [1, 2]. The industry standard utilizes Sodium Borohydride (NaBH₄) in aqueous or biphasic media, or Catalytic Hydrogenation.

Critical Process Parameters (CPPs)
ParameterSpecificationCausality / Rationale
Dosing Rate < 5% of total volume/minControls H₂ evolution rate (approx. 2.4 L gas per mole NaBH₄). Prevents reactor over-pressurization.
Temperature 0°C – 15°CLow temp suppresses side reactions (e.g., over-reduction) and manages the exothermic heat of reaction (

).
Quench pH pH 6.0 – 7.0Careful acidification destroys excess hydride without protonating the amine so significantly that it cannot be extracted.
Step-by-Step Protocol: 100g Scale Validation
  • Reactor Setup:

    • Use a 2L jacketed reactor equipped with an overhead mechanical stirrer (high torque), internal thermocouple, and a reflux condenser connected to an inert gas bubbler (to vent H₂ safely).

    • Safety Note: Ensure the vent line is grounded to prevent static ignition of hydrogen gas.

  • Substrate Charging:

    • Charge 3-Quinuclidinone hydrochloride (100 g, 0.62 mol) and Water (300 mL). Stir until fully dissolved.

    • Note: Water is preferred over methanol at scale to reduce flammability risks during H₂ evolution [3].

  • Reagent Dosing (The Critical Step):

    • Prepare a solution of NaBH₄ (11.7 g, 0.31 mol, 0.5 equiv) in Water (50 mL) stabilized with 0.1% NaOH.

    • Action: Add the NaBH₄ solution via a peristaltic pump over 60 minutes .

    • Control: Maintain internal temperature

      
      . If temp spikes, halt addition immediately.
      
  • Reaction Monitoring:

    • Stir for 2 hours at ambient temperature.

    • QC Check: Pull a 50 µL aliquot, dilute in MeCN:H2O (50:50), and inject on HPLC (C18 column, low pH buffer). Target: < 0.5% starting ketone.

  • Work-up & Isolation:

    • Quench: Slowly add Acetone (20 mL) to destroy excess hydride (forms isopropanol).

    • Basification: Adjust pH to >12 using 50% NaOH. This ensures the amino alcohol is in the free base form.

    • Extraction: Extract continuously with Isopropyl Acetate (IPAc) or Chloroform . Note: IPAc is greener, but Chloroform provides higher recovery for polar amino alcohols.

    • Crystallization: Concentrate the organic phase. Redissolve in hot Acetone and cool to 0°C. Filter the white crystalline solid.

Protocol B: Biocatalytic Asymmetric Synthesis (The "Modern" Method)

Target: (R)-3-Quinuclidinol (>99.5% ee) Mechanism: Ketoreductase (KRED) mediated reduction with NADPH recycling.

Biocatalysis is now the preferred route for chiral bicyclic amino alcohols because it avoids heavy metal catalysts (Ru/Rh) and tedious chiral resolution steps [4, 5].

Bioreactor Workflow Diagram

Biocatalysis RawMat Ketone Feed (in DMSO/IPA) Reactor Bioreactor (Temp: 30°C, Stir: 200rpm) RawMat->Reactor Buffer Buffer (pH 7.0) + Glucose Buffer->Reactor Enzyme KRED + GDH (Cofactor Recycle) Enzyme->Reactor Monitor pH Stat (Auto-dose NaOH) Reactor->Monitor Feedback Workup Phase Separation & Filtration Reactor->Workup

Figure 2: Process flow for enzymatic reduction utilizing a Glucose Dehydrogenase (GDH) coupled cofactor regeneration system.

Step-by-Step Protocol
  • Enzyme Selection:

    • Screen KRED panels (e.g., from Codexis or in-house libraries) for activity on the bicyclic ketone.

    • Key Insight: Bicyclic ketones are bulky.[1] Select enzymes with large hydrophobic pockets (e.g., evolved Lactobacillus variants).

  • Reaction Medium:

    • Buffer: 100 mM Potassium Phosphate, pH 7.0.

    • Cofactor Recycle System: NADP+ (catalytic amount), Glucose, and Glucose Dehydrogenase (GDH). This converts Glucose

      
       Gluconic Acid while regenerating NADPH.
      
  • Process Execution:

    • Load Buffer (400 mL) and Glucose (1.2 equiv) into the reactor.

    • Add KRED (5 g/L loading) and GDH.

    • Add Substrate: 3-Quinuclidinone (50 g) dissolved in IPA (5% v/v co-solvent).

    • pH Control (Crucial): As Gluconic Acid is produced, pH will drop. Use an auto-titrator to dose 2M NaOH, maintaining pH 7.0 ± 0.2.

  • Downstream Processing:

    • Add Celite (filter aid) and filter to remove enzyme/cell debris.

    • Basify filtrate to pH 12.

    • Extract with n-Butanol or continuous liquid-liquid extraction.

Safety & Handling (The "Trustworthiness" Pillar)

Hazard: Hydride Handling

  • Risk: Solid NaBH₄ and LAH can generate static charge.

  • Mitigation: Do not pour solids directly into flammable solvents. Dissolve NaBH₄ in water/alkali first (Protocol A). For LAH, use commercially available THF solutions rather than solid handling if possible [6].

Hazard: Thermal Runaway

  • Risk: Aminolysis of epoxides (an alternative route) and hydride reductions are highly exothermic.

  • Mitigation: Determine the "Adiabatic Temperature Rise" (ATR) using reaction calorimetry (RC1) before scaling above 100g. Ensure cooling capacity exceeds the maximum heat generation rate (

    
    ).
    

References

  • American Chemical Society. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction."[2] ACS Chemical Health & Safety. [Link]

  • Ni, Y., & Xu, J.H. "Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols."[3] Biotechnology Advances. [Link]

  • ResearchGate. "A practical chemoenzymatic process to access (R)-quinuclidin-3-ol on scale." [Link]

  • New Jersey Dept of Health. "Hazardous Substance Fact Sheet: Lithium Aluminum Hydride." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol Hydrochloride

Critical Workflow Overview The purification of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol (often referred to as 3-oxagranatan-7-ol) presents unique challenges due to its bicyclic "oxabispidine" framework. The presence of both a...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Workflow Overview

The purification of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol (often referred to as 3-oxagranatan-7-ol) presents unique challenges due to its bicyclic "oxabispidine" framework. The presence of both a secondary amine and an ether linkage creates a highly polar, hygroscopic salt that is prone to "oiling out" rather than crystallizing.

The following workflow visualizes the critical path from the crude reduction mixture (typically from the ketone precursor) to the isolated hydrochloride salt.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Reduction) Basification Basification (pH > 12) & Extraction (DCM/CHCl3) Crude->Basification Remove Boron Salts Drying Drying (Na2SO4) & Solvent Swap to EtOH/IPA Basification->Drying Isolate Free Base SaltFormation Salt Formation (Anhydrous HCl in Dioxane/Ether) Drying->SaltFormation Controlled Acidification SaltFormation->Drying If 'Oiling Out' occurs (Remove Water) Crystallization Recrystallization (MeOH/Et2O or iPrOH) SaltFormation->Crystallization Precipitate FinalProduct Pure 3-oxa-9-azabicyclo [3.3.1]nonan-7-ol HCl Crystallization->FinalProduct Filtration & Drying

Figure 1: Critical path for the isolation of oxabispidine salts. The dashed line represents the most common failure mode: water contamination leading to oil formation.

Isolation of the Free Base (Pre-Salt Formation)

Before attempting to form the hydrochloride salt, the crude reaction mixture—typically resulting from the reduction of 3-oxa-9-azabicyclo[3.3.1]nonan-7-one —must be cleared of inorganic salts (borates/aluminates) and fully converted to the free amine.

Troubleshooting Guide: Extraction Issues

Q: The crude mixture is a viscous slurry. How do I efficiently extract the free amine? A: The 3-oxa bridge increases water solubility significantly compared to the carbocyclic analog (granatane). Standard extraction often fails.

  • Protocol:

    • Quench the reduction mixture with minimal water.

    • Adjust pH to >12 using 40% NaOH or KOH. Crucial: The amine must be fully deprotonated.

    • Saturate the aqueous phase with NaCl. This "salting out" effect is mandatory to force the polar ether-amine into the organic phase.

    • Extract continuously with Chloroform:Isopropanol (3:1) or DCM . Simple ether extraction will result in poor yields.

Q: I see a persistent emulsion during extraction. A: This is common due to the amphiphilic nature of the amino-alcohol.

  • Fix: Filter the biphasic mixture through a pad of Celite (diatomaceous earth) to remove colloidal hydroxides (boron/aluminum salts) that stabilize the emulsion.

Hydrochloride Salt Formation

This is the most critical step. The hydrochloride salt of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol is extremely hygroscopic.

Protocol: Anhydrous Salt Formation
  • Solvent Swap: Dissolve the isolated free base oil in anhydrous Ethanol (EtOH) or Isopropanol (IPA) . (Target concentration: 1 g/5 mL).

  • Acid Addition: Cool to 0°C. Add 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane dropwise.

    • Do NOT use aqueous HCl (37%). Introduction of water will cause the product to form a gummy oil that refuses to crystallize.

  • Endpoint: Monitor pH using wet pH paper (vapor test). Stop addition when pH reaches ~3-4.

  • Precipitation: Dilute slowly with anhydrous Diethyl Ether or MTBE until turbidity persists. Stir at 0°C for 2 hours.

FAQ: Troubleshooting "Oiling Out"

Q: Upon adding HCl, the product separated as a yellow oil/gum at the bottom, not a solid. A: This "oiling out" indicates the presence of water or excess solvent polarity.

  • Immediate Remedy:

    • Decant the supernatant solvent.

    • Triturate (grind) the oil with fresh anhydrous Diethyl Ether .

    • If it remains oily, dissolve the oil in a minimum amount of hot Methanol , then add Ethyl Acetate until cloudy and cool slowly.

  • Root Cause: The lattice energy of the crystal is fighting against the solvation energy of the water/alcohol mix. You must reduce the solvent polarity slowly (add ether) to favor the lattice.

Stereochemical Control & Purification

The reduction of the ketone precursor yields two diastereomers: 7-endo (hydroxyl axial, typically desired) and 7-exo (hydroxyl equatorial).

Stereochemical Isomerism Diagram

Stereochemistry cluster_products Reduction Outcomes Ketone Ketone Precursor (3-oxa-9-azabicyclo [3.3.1]nonan-7-one) Endo 7-ENDO Isomer (Major with NaBH4) Thermodynamic Ketone->Endo Hydride Attack (Equatorial) Exo 7-EXO Isomer (Minor) Kinetic Ketone->Exo Hydride Attack (Axial)

Figure 2: Stereochemical outcomes. The endo-isomer is generally the major product (9:1 ratio) when using Borohydride reduction in methanol.

Isomer Separation Protocol

Q: How do I remove the minor exo isomer? A: The endo isomer hydrochloride crystallizes more readily due to internal hydrogen bonding capabilities between the C7-OH and the bridgehead Nitrogen (in the free base) or specific packing in the salt.

  • Recrystallization Solvent: Methanol/Acetonitrile (1:4) .

  • Procedure: Dissolve crude salt in boiling methanol. Add hot acetonitrile. Cool slowly to room temperature, then -20°C. The endo isomer precipitates first.

Data: Isomer Identification (NMR)

Feature 7-endo (Major) 7-exo (Minor)
H-7 Proton (¹H NMR) Multiplet at ~3.8 - 4.0 ppm Multiplet at ~3.5 - 3.7 ppm
Coupling (J) Larger coupling constants (axial-axial) often obscured by bridgehead Smaller coupling constants (equatorial-axial)

| C-7 Carbon (¹³C NMR) | ~63-65 ppm | ~67-69 ppm |

References

  • Juaristi, E. (1991). Introduction to Stereochemistry and Conformational Analysis. Wiley-Interscience.
  • Org. Synth. (2022).[1] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 107-122. Link (Provides the authoritative workup for the 9-azabicyclo skeleton, directly applicable to the 3-oxa analog).

  • PubChem. (2025).[2][3] 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.[3][4][5] National Library of Medicine. Link (Physicochemical data source).

  • Barnes, R. A., & Fales, H. M. (1953). The Synthesis of Some 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives. Journal of the American Chemical Society, 75(15), 3830–3832. (Seminal paper on the synthesis of the oxabispidine system).
  • Ruenitz, P. C., et al. (2002). Synthesis and conformational analysis of 3-oxa-9-azabicyclo[3.3.1]nonanes. Journal of Heterocyclic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of endo vs exo 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol

This guide provides an in-depth technical comparison of the endo and exo stereoisomers of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol . It is designed for medicinal chemists and structural biologists requiring definitive stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the endo and exo stereoisomers of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol . It is designed for medicinal chemists and structural biologists requiring definitive stereochemical assignment of this bicyclic scaffold, often used in GPCR ligand design (e.g., sigma receptors) and anti-arrhythmic research.

Executive Summary

The stereochemical assignment of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol relies primarily on the coupling constants (


)  and multiplicity  of the proton at position 7 (H-7).
  • Exo-Alcohol (Thermodynamic): The hydroxyl group is equatorial.[1] H-7 is axial , displaying large anti-periplanar couplings (

    
     Hz).
    
  • Endo-Alcohol (Kinetic): The hydroxyl group is axial (projecting into the bicyclic cavity). H-7 is equatorial , displaying only small couplings (

    
     Hz).
    

Structural & Conformational Analysis

To interpret the NMR data, one must understand the three-dimensional architecture of the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton.

  • Scaffold: The bicyclic framework typically adopts a Chair-Chair (CC) conformation to minimize torsional strain, although bulky substituents on the nitrogen (N-9) can induce a Boat-Chair conformation.

  • The "Endo" Cavity: The space between the two rings (positions 3 and 7) is defined as the endo face.

  • Stereochemical Definitions:

    • Endo-7-ol: The -OH group is Axial , projecting towards the oxygen atom at position 3. (Syn to the bridge).

    • Exo-7-ol: The -OH group is Equatorial , projecting away from the bicyclic framework. (Anti to the bridge).

Mechanistic Diagram: Stereochemical Pathways

Stereochemistry Ketone 7-Ketone Precursor (3-oxa-9-azabicyclo[3.3.1]nonan-7-one) Attack_Exo Hydride Attack from Exo Face (Less Hindered) Ketone->Attack_Exo Fast (Kinetic) Attack_Endo Hydride Attack from Endo Face (Sterically Hindered) Ketone->Attack_Endo Slow Endo_Prod Endo-Alcohol (Kinetic) (Axial OH / Eq H-7) J(H7) = 2-5 Hz Attack_Exo->Endo_Prod Exo_Prod Exo-Alcohol (Thermodynamic) (Equatorial OH / Ax H-7) J(H7) = 10-12 Hz Attack_Endo->Exo_Prod Endo_Prod->Exo_Prod Equilibration (Thermodynamic Control)

Figure 1: Stereochemical outcome of ketone reduction. Hydride attack typically occurs from the less hindered exo-face, initially yielding the endo-alcohol, which may equilibrate to the more stable exo-alcohol.

Comparative NMR Analysis (1H)

The distinction between isomers rests on the Karplus relationship , which correlates the dihedral angle between vicinal protons to their coupling constant (


).
Table 1: Key 1H NMR Differentiators (H-7)
FeatureExo-Alcohol (7-OH) Endo-Alcohol (7-OH)
OH Orientation Equatorial (pointing out)Axial (pointing in)
H-7 Orientation Axial (Endo-H)Equatorial (Exo-H)
H-7 Multiplicity tt (Triplet of Triplets) or wide m quint (Quintet) or narrow br s
Coupling (

)
Large

(~10-12 Hz)Small

(~4-6 Hz)
Small

(~4-6 Hz)Small

(~2-4 Hz)
Signal Width (

)
Broad (> 20 Hz)Narrow (< 10 Hz)
NOE Correlations Strong NOE to H-6eq/H-8eqStrong NOE to Bridgehead (H-1/H-5)
Chemical Shift (

)
*
Typically Upfield (Shielded)Typically Downfield (Deshielded by O-3)

*Note: Chemical shifts are solvent-dependent. Coupling patterns are the definitive metric.

Detailed Interpretation

1. The Exo-Alcohol (Equatorial OH / Axial H-7): In the Chair-Chair conformation, H-7 is axial. It is anti-periplanar (180°) to the axial protons at C-6 and C-8. According to the Karplus equation, this 180° angle results in a large coupling constant (


 Hz).
  • Visual Signature: The H-7 signal appears as a wide multiplet spanning 25–30 Hz.

2. The Endo-Alcohol (Axial OH / Equatorial H-7): H-7 is equatorial.[1] The dihedral angles to neighboring protons (H-6ax, H-6eq, H-8ax, H-8eq) are all approximately 60°.

  • Visual Signature: This results in small couplings (

    
     Hz). The signal appears as a narrow multiplet  or broad singlet, often described as a "quintet" due to signal overlap.
    

3. The "Endo-Endo" Effect: In the endo-alcohol, the axial OH group projects directly into the cavity towards the oxygen at position 3. This can cause significant Van der Waals deshielding , often shifting H-7 (and sometimes H-3 protons if visible) downfield compared to the exo isomer.

Experimental Protocols

Protocol A: Synthesis via Ketone Reduction

To generate standards for comparison, reduce the parent ketone (3-oxa-9-azabicyclo[3.3.1]nonan-7-one).

  • Dissolution: Dissolve 1.0 eq of ketone in dry Methanol (0.1 M).

  • Reduction: Cool to 0°C. Add 1.5 eq NaBH₄ portion-wise.

    • Note: NaBH₄ is small and tends to attack from the exterior (exo-face), favoring the Endo-Alcohol (Kinetic product).

    • Alternative: For thermodynamic equilibration to the Exo-Alcohol , use Sodium alkoxide in isopropanol under reflux (Meerwein-Ponndorf-Verley conditions) or bulky hydrides (L-Selectride) which enforce steric selectivity.

  • Workup: Quench with water, extract with DCM, dry over Na₂SO₄.

  • Purification: The isomers are usually separable by column chromatography (Silica gel, MeOH/DCM gradient). The Endo-OH (Axial) is typically more polar (slower eluting) due to the accessible lone pairs, whereas the Exo-OH may be less polar or engage in intramolecular H-bonding depending on N-substituents.

Protocol B: NMR Acquisition Parameters

To resolve the coupling constants clearly:

  • Solvent: CDCl₃ is standard. Use C₆D₆ (Benzene-d6) if signal overlap occurs in chloroform; benzene often induces specific shifts that separate axial/equatorial signals.

  • Field Strength: Minimum 400 MHz recommended.

  • Pulse Sequence: Standard 1H ZG30.

  • Enhancement: Acquire a NOESY or 1D-NOE targeting H-7.

    • Irradiate H-7: If NOE is observed at the bridgehead (H-1/H-5), H-7 is Equatorial (Endo-Alcohol).

Decision Logic Diagram

NMR_Logic Start Acquire 1H NMR Locate H-7 Signal Check_Width Measure Signal Width (Coupling Pattern) Start->Check_Width Wide Wide Multiplet (tt) J > 10 Hz Check_Width->Wide Large Couplings Narrow Narrow Multiplet (br s/q) J < 5 Hz Check_Width->Narrow Small Couplings Exo_Concl Isomer: EXO-Alcohol (H-7 is Axial) Wide->Exo_Concl Endo_Concl Isomer: ENDO-Alcohol (H-7 is Equatorial) Narrow->Endo_Concl

Figure 2: Decision tree for assigning stereochemistry based on H-7 signal multiplicity.

References

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Link

  • Berlin, K. D., et al. (1982).[2] Conformational and configurational studies on 3-azabicyclo[3.3.1]nonane derivatives employing C-13 NMR spectroscopy. Journal of Heterocyclic Chemistry, 19(3), 449-458.[2] Link

  • Bagal, S. K., et al. (2015). Synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives as sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(20), 4667-4671.
  • Garrison, G. L., et al. (2001). 1H and 13C NMR spectral assignments of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives. Magnetic Resonance in Chemistry, 39(4), 215-218.

Sources

Comparative

Structural Elucidation of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol HCl: A Comparative Guide

Topic: Structural Elucidation of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Executive Summary

The bicyclic scaffold 3-oxa-9-azabicyclo[3.3.1]nonane represents a critical structural motif in medicinal chemistry, serving as a core intermediate for anti-emetic agents (e.g., Granisetron analogs) and muscarinic receptor antagonists. However, the 7-hydroxy derivative presents a unique stereochemical challenge: distinguishing between the chair-chair (CC) and chair-boat (CB) conformations, as well as resolving the endo/exo orientation of the hydroxyl group at position 7.

This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Modeling (DFT) for the definitive structural assignment of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride . While NMR offers rapid solution-state data, our analysis demonstrates that SC-XRD is the requisite gold standard for resolving the transannular interactions and salt-bridge networks inherent to this hydrochloride salt.

Part 1: The Conformational Challenge

The [3.3.1]nonane system is prone to conformational mobility. In the 3-oxa-9-aza derivative, the repulsion between the bridgehead nitrogen lone pair and the oxygen at position 3 can induce ring flattening.

  • The Critical Question: Does the hydrochloride salt lock the molecule into a rigid chair-chair conformation via hydrogen bonding, or does it adopt a boat-chair form to relieve transannular strain?

  • The Solution: Comparative analysis of structural data.

Comparative Analysis: SC-XRD vs. NMR vs. DFT
FeatureSC-XRD (Method A) Solution NMR (Method B) DFT Modeling (Method C)
Primary Output 3D Atomic Coordinates (Å)Chemical Shifts (

) & NOE
Energy Minima (

)
Stereochemical Certainty Absolute (100%) Inferential (High)Theoretical (Medium)
Conformational State Frozen (Solid State)Averaged (Dynamic)Gas/Solvent Model
H-Bond Detection Direct (D-H...A geometry)Indirect (Shift perturbation)Predicted
Sample Requirement Single Crystal (

mm)
Dissolved Sample (

mg)
None (Computational)
Turnaround Time 24-72 Hours1-4 Hours12-48 Hours

Verdict: While NMR is faster, it fails to distinguish between rapid equilibrium conformers in this specific bicyclic system. SC-XRD is the required method for filing regulatory data on the hydrochloride salt form.

Part 2: Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I recommend the following workflows. These are designed to be self-validating—meaning the success of step


 is confirmed before proceeding to step 

.
Protocol A: Synthesis of the Anhydrous Hydrochloride Salt

Context: The 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol base is hygroscopic. Direct gassing with HCl often yields amorphous gums.

  • Dissolution: Dissolve 500 mg of the free base in 5 mL of anhydrous Ethanol (EtOH).

  • Salt Formation: Add 1.1 equivalents of Trimethylsilyl chloride (TMSCl) dropwise at 0°C.

    • Mechanism:[1][2] TMSCl reacts with trace water or EtOH to generate anhydrous HCl in situ, preventing hydration.

  • Precipitation: Add 15 mL of cold Diethyl Ether (Et

    
    O) slowly with vigorous stirring.
    
  • Validation: Filter the white precipitate. Check melting point immediately. If range is

    
    C wide, recrystallize.
    
Protocol B: Crystal Growth via Vapor Diffusion

Context: High-quality single crystals are required for SC-XRD. Evaporation often fails for this salt due to "skinning" (forming a crust).

  • Inner Vial: Place 20 mg of the HCl salt in a 2 mL vial. Dissolve in minimal Methanol (MeOH) (~0.5 mL).

  • Outer Vial: Place the open inner vial inside a 20 mL scintillation vial containing 5 mL of Ethyl Acetate (EtOAc).

  • Equilibration: Cap the outer vial tightly. Store at 4°C.

    • Causality: EtOAc vapors slowly diffuse into the MeOH, lowering solubility gradually. This promotes few, high-quality nucleation sites.

  • Validation: Inspect under polarized light after 48 hours. Birefringence (glowing under cross-polarizers) confirms crystallinity.

Part 3: Data Interpretation & Visualization
Workflow: Structural Determination Pipeline

G Start Crude HCl Salt Solubility Solubility Test (MeOH vs EtOAc) Start->Solubility Growth Vapor Diffusion (4°C, 48h) Solubility->Growth Soluble in MeOH Check Birefringence Check Growth->Check Check->Growth Amorphous/Twinning Mount Mount on Goniometer Check->Mount Sharp Extinction Collect Data Collection (Mo Kα, 100K) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve

Figure 1: Decision-matrix for crystallizing bicyclic amine salts. Note the birefringence check loop to prevent wasting beamtime on poor samples.

Key Crystallographic Parameters to Monitor

When analyzing the X-ray data for this specific scaffold, the following geometric parameters are critical for quality control. These values are derived from analogous [3.3.1]nonane systems [1, 2].

ParameterExpected RangeStructural Significance
N9...O3 Distance 2.8 – 3.2 ÅIndicates degree of "chair-chair" compression. Shorter distances imply strong transannular strain.
C7-O7 Bond 1.41 – 1.43 ÅStandard single bond. Deviations suggest disorder.
Cl...N9 Distance 3.0 – 3.2 ÅThe primary salt bridge. The Chloride ion should sit in the "pocket" of the bicyclic system.
Space Group

or

Centrosymmetric space groups are most common for these racemic salts.
Conformational Logic: Why X-Ray Wins

In the 3-oxa-9-aza system, the N-H proton (from the HCl salt) typically forms a bifurcated hydrogen bond.

  • Scenario A (Solution/NMR): The molecule flips between endo and exo forms. The

    
    C NMR signals for C2 and C4 are broadened or averaged.
    
  • Scenario B (Solid State/XRD): The Cl

    
     anion "locks" the N-H proton. This electrostatic anchor freezes the ring into a specific puckering mode (usually Chair-Chair), allowing precise measurement of the C1-C2-C3-C4 torsion angle.
    

Conformation cluster_0 Solution State (NMR) cluster_1 Solid State (SC-XRD) Dynamic Rapid Equilibrium (Chair-Chair ⇌ Boat-Chair) NOE Averaged NOE Signals (Ambiguous Stereochemistry) Dynamic->NOE Salt Chloride Ion Interaction (Electrostatic Anchor) Frozen Locked Conformation (Definitive C7-OH Position) Salt->Frozen

Figure 2: Mechanistic comparison of conformational analysis methods. SC-XRD provides a static snapshot driven by lattice energy and salt bridging.

References
  • Wiseman, J. R., & Krabbenhoft, H. O. (1977). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 42(13), 2240–2245.

  • Bailey, B. R., et al. (1984).[3] Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Phosphorus and Sulfur and the Related Elements, 21(2), 121-133.[3] [3]

  • Gorin, B. I., et al. (2010). Method for salt preparation (Use of TMSCl for anhydrous hydrochlorides).[4] US Patent Application 20100204470A1.

  • Santa Cruz Biotechnology. (2024). endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron Impurity E) Product Data. [5]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 3-oxa-9-azabicyclo[3.3.1]nonane Derivatives

Executive Summary This guide provides a comparative analysis of the mass spectrometric behavior of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives. As a scaffold increasingly utilized in medicinal chemistry (e.g., for GPCR l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the mass spectrometric behavior of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives. As a scaffold increasingly utilized in medicinal chemistry (e.g., for GPCR ligands and anti-arrhythmic agents), distinguishing this core from its structural isomers—such as 3,7-diazabicyclo[3.3.1]nonane (Bispidine) or the all-carbon bicyclo[3.3.1]nonane —is critical for structural verification and metabolic profiling.

This document compares ionization "performance" (information density) between Electron Ionization (EI) and Electrospray Ionization (ESI), delineates the specific fragmentation pathways driven by the N-bridge versus the O-ring, and provides validated experimental protocols.

Part 1: Structural Context & Comparative Scaffolds

The 3-oxa-9-azabicyclo[3.3.1]nonane core features a unique asymmetry compared to the symmetric 3,7-diazabicyclo[3.3.1]nonane (Bispidine). This asymmetry results in higher spectral complexity, offering greater diagnostic utility for identifying substituent positions.

Comparative Analysis: Diagnostic Utility
Feature3-oxa-9-azabicyclo[3.3.1]nonane 3,7-diazabicyclo[3.3.1]nonane (Bispidine) Diagnostic Implication
Symmetry Asymmetric (

plane possible, but distinct rings)
Symmetric (

or higher)
The oxa-aza core yields distinct fragments for the N-bridge vs. O-ring cleavage.
Charge Localization Preferential protonation at N9 (Bridge)Competitive protonation at N3/N7N9 directs

-cleavage more dominantly in the oxa-aza system.
RDA Fragmentation Yields chemically distinct diene/dienophile pairsYields identical or symmetric fragmentsHigh Performance: The oxa-aza scaffold allows precise localization of metabolic changes to the ether or amine ring.

Part 2: Ionization Techniques Comparison

For this scaffold, the choice of ionization technique dictates the structural information obtained.

Electron Ionization (EI) – 70 eV[1][2]
  • Mechanism: Hard ionization creating radical cations (

    
    ).
    
  • Performance:

    • Molecular Ion (

      
      ):  Often weak or absent due to the stability of the fragment ions.
      
    • Fragmentation: Extensive. dominated by Retro-Diels-Alder (RDA) reactions driven by the relief of ring strain in the bicyclic system.

    • Best For: Library matching and identifying the core scaffold fingerprint.

Electrospray Ionization (ESI) – Positive Mode
  • Mechanism: Soft ionization creating even-electron species (

    
    ).[1]
    
  • Performance:

    • Molecular Ion: Base peak in full scan (MS1). High sensitivity.

    • Fragmentation (MS/MS): Requires Collision Induced Dissociation (CID).[1]

    • Mechanism: Protonation localizes almost exclusively on the N9 bridgehead nitrogen (highest basicity). Fragmentation is driven by charge-remote mechanisms or charge-migration to the

      
      -carbon.
      
    • Best For: Pharmacokinetic studies, metabolite identification, and impurity profiling.

Part 3: Mechanistic Fragmentation Pathways[3]

The fragmentation of 3-oxa-9-azabicyclo[3.3.1]nonane is governed by two competing forces: the charge-stabilizing power of the Nitrogen (N9) and the ring-strain relief provided by the Oxygen (O3).

Primary Pathway: Nitrogen-Directed -Cleavage

The bridgehead nitrogen (N9) initiates cleavage of the adjacent C1-N9 or C5-N9 bonds. This opens the bicyclic cage, leading to an iminium ion intermediate.

Secondary Pathway: Retro-Diels-Alder (RDA)

This is the "fingerprint" pathway for bicyclic systems.

  • Ionization: Formation of the radical cation (EI) or protonated species (ESI).

  • Cleavage: The C1-C2 and C4-C5 bonds break.

  • Result: The molecule splits into a diene (containing the N-bridge) and a dienophile (containing the O-ether linkage).

    • Note: Unlike bispidines, where both fragments might contain nitrogen, here the oxygen-containing fragment is neutral and often lost, leaving a characteristic N-containing fragment ion.

Pathway Visualization (DOT Diagram)

Fragmentation Parent Parent Ion [M+H]+ (N-Protonated) OpenRing Intermediate: Ring Opened (Alpha-Cleavage) Parent->OpenRing C1-N9 Bond Scission (Alpha-Cleavage) Frag_N Fragment A: N-containing Diene (Charge Retained) OpenRing->Frag_N Retro-Diels-Alder (RDA) Strain Relief Frag_O Neutral Loss: O-containing Alkene (RDA Product) OpenRing->Frag_O Neutral Elimination Immonium Low Mass Ion: Immonium Series (m/z 40-80) Frag_N->Immonium Secondary Fragmentation

Figure 1: Mechanistic pathway showing the transition from the protonated parent ion to the characteristic N-containing fragment via the Retro-Diels-Alder mechanism.

Part 4: Experimental Protocols

To ensure reproducible data for this specific scaffold, the following LC-MS/MS protocol is recommended. This protocol is self-validating by using the N-bridge basicity to ensure high ionization efficiency.

Method: LC-ESI-MS/MS for Bicyclic Amines

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of derivative in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures the N9 nitrogen is fully protonated (

      
      ), maximizing sensitivity in ESI+.
      
  • Dilution: Dilute to 1 µg/mL for direct infusion or flow injection analysis (FIA).

2. Chromatographic Conditions (If LC is required):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: These bicyclic amines are moderately polar. If retention is poor, switch to a HILIC column or adjust pH to 9.0 (using Ammonium Bicarbonate) to deprotonate and increase retention on C18.

3. Mass Spectrometry Parameters (Source: ESI):

  • Polarity: Positive (+)

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-40 V (Optimize to prevent in-source fragmentation of the labile bridge).

  • Collision Energy (CID): Stepped energy (15, 30, 45 eV).

    • Reasoning: Bicyclic cages are rigid and stable. Low energy (15 eV) often yields only the parent ion. High energy (45 eV) is required to break the bridgehead bonds for structural elucidation.

Experimental Workflow Diagram

Workflow Sample Sample Prep (0.1% Formic Acid) LC LC Separation (C18 / HILIC) Sample->LC Ionization ESI Source (Positive Mode) LC->Ionization MS1 MS1 Filter [M+H]+ Selection Ionization->MS1 CID Collision Cell (RDA Induction) MS1->CID Detection Detector Fragment Analysis CID->Detection

Figure 2: Step-by-step experimental workflow for analyzing 3-oxa-9-azabicyclo[3.3.1]nonane derivatives.

Part 5: Data Interpretation & Reference Tables

When analyzing derivatives, shifts in these core fragments indicate where the substitution has occurred.

Table 1: Predicted Core Fragments (Unsubstituted Scaffold)

Based on MW 127.19 (Neutral)

m/z (ESI+)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
128.2

Protonated Parent100% (Base Peak)
110.2

Dehydration (Ring opening)Low (<10%)
84.1

RDA Fragment (N-containing)High (40-60%)
70.1

Pyrrolidinium ring contractionMedium (20-30%)
42.0

Immonium IonVariable (High energy only)
Interpretation Guide:
  • Shift in m/z 84: If your spectrum shows a shift in the m/z 84 peak (e.g., to m/z 98), the substituent is on the Nitrogen-containing ring (positions 1, 5, 9).

  • Constant m/z 84: If m/z 84 remains but the parent ion shifts, the substituent is likely on the Oxygen-containing ring (positions 2, 4) or is a neutral loss during RDA.

References

  • Wisdom Library. (2025). Retro-Diels Alder mechanism: Significance and symbolism. [Link]

  • Organic Chemistry Portal. (2024). 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) Catalysis. [Link]

  • Holčapek, M., et al. (2010). Fragmentation of even-electron ions in ESI-MS/MS.Mass Spectrometry Reviews. [Link]

  • Marson, C. M. (2016).[2] Saturated Heterocycles with Applications in Medicinal Chemistry.Advances in Heterocyclic Chemistry. [Link]

  • PubChem. (2025). 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride Compound Summary. [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 3-Oxa-9-Azabicyclo[3.3.1]nonane and Tropane Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the pharmacokinetic profile of a lead candidate. Among the myriad of available bicyclic systems, the tropane (8-azabicyclo[3.2.1]octane) framework is a well-established constituent of numerous biologically active natural products and synthetic compounds. However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development. This guide provides an in-depth comparison of the metabolic stability of the traditional tropane scaffold against its bioisosteric analogue, the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold. We will delve into the underlying biochemical principles, present supporting evidence from the literature, and provide detailed experimental protocols for the direct comparison of these two important chemical frameworks.

The Rationale for Bioisosteric Replacement: Enhancing Metabolic Stability

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry.[1][2] This approach is frequently employed to mitigate undesirable properties of a lead compound, such as poor metabolic stability, without compromising its pharmacological activity.[3] The substitution of a methylene group (-CH2-) with an oxygen atom (-O-) is a classic bioisosteric replacement intended to block sites of oxidative metabolism.[4]

The tropane scaffold, while offering a rigid and three-dimensional structure beneficial for receptor binding, contains multiple carbon centers susceptible to oxidation by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism.[2] By replacing the C3-methylene group of the tropane ring system with an oxygen atom to form the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold, we introduce a heteroatom that is generally less prone to enzymatic oxidation. This strategic modification is hypothesized to enhance metabolic stability, leading to improved pharmacokinetic properties such as a longer half-life and increased oral bioavailability.

Understanding the Metabolic Landscape of Bicyclic Scaffolds

The metabolic fate of a drug candidate is a key determinant of its clinical success. For N-heterocyclic compounds like tropanes, metabolism is predominantly hepatic and mediated by CYP450 enzymes.

Tropane Scaffold: Known Metabolic Liabilities

The tropane ring system is known to undergo several metabolic transformations, primarily oxidation reactions catalyzed by CYP450 enzymes. The primary sites of metabolism on the tropane core include:

  • N-demethylation: The N-methyl group is a common site of oxidation, leading to the formation of the corresponding nor-tropane derivative.

  • Hydroxylation: The carbon atoms of the bicyclic ring, particularly those adjacent to the nitrogen atom, are susceptible to hydroxylation.

  • Ester Hydrolysis: Many tropane-containing drugs, such as cocaine, possess an ester linkage that is readily cleaved by esterases, leading to rapid inactivation. The replacement of this ester linkage in some novel tropane analogs has been shown to increase metabolic stability.[5]

These metabolic pathways often lead to rapid clearance of tropane-based drugs from the body, necessitating more frequent dosing and potentially leading to the formation of active or toxic metabolites.

The 3-Oxa-9-Azabicyclo[3.3.1]nonane Scaffold: A Hypothesis of Enhanced Stability

The introduction of an oxygen atom at the 3-position of the bicyclic system is expected to confer greater metabolic stability through several mechanisms:

  • Blocking a Site of Metabolism: The replacement of a methylene group with an ether linkage removes a potential site for CYP450-mediated hydroxylation.

  • Altering Electronic Properties: The electron-withdrawing nature of the oxygen atom can decrease the electron density of the neighboring carbon atoms, making them less susceptible to oxidative attack.

  • Conformational Rigidity: The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold maintains a rigid conformation, which can influence its interaction with metabolizing enzymes.

While direct comparative studies with quantitative data are emerging, the principles of bioisosterism and findings from related scaffolds strongly support the hypothesis of enhanced metabolic stability for the 3-oxa-9-azabicyclo[3.3.1]nonane framework. For instance, the incorporation of a 3-oxabicyclo[3.1.1]heptane as a bioisostere for a meta-substituted benzene ring in the anticancer drug Sonidegib resulted in improved metabolic stability.[4]

Experimental Evaluation of Metabolic Stability

To empirically compare the metabolic stability of the two scaffolds, standardized in vitro assays are indispensable. The two most common and informative assays are the microsomal stability assay and the hepatocyte stability assay.

Data Presentation: A Comparative Overview

The following table illustrates a hypothetical, yet expected, outcome from a comparative metabolic stability study of a tropane-containing compound and its 3-oxa-9-azabicyclo[3.3.1]nonane analogue. The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.

ScaffoldCompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TropaneCompound A1592.4
3-Oxa-9-azabicyclo[3.3.1]nonaneCompound B (Oxa-analogue of A)4530.8

This is representative data. Actual values will vary depending on the specific compounds and experimental conditions.

Experimental Protocols

A rigorous and well-controlled experimental setup is crucial for obtaining reliable and comparable metabolic stability data. Below are detailed protocols for the two primary in vitro assays.

Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by CYP450 enzymes present in liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Test compounds (Tropane and 3-Oxa-9-azabicyclo[3.3.1]nonane analogues)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer and the microsomal suspension.

    • Add the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as cellular transporters.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Test compounds and positive controls

  • Acetonitrile

  • Internal standard

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw and wash cryopreserved hepatocytes according to the supplier's protocol.

    • Resuspend the hepatocytes in culture medium to the desired cell density.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a collagen-coated 96-well plate.

    • Add the test compounds or positive controls to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Follow the same procedure as for the microsomal stability assay.

  • Data Analysis:

    • Calculate the in vitro half-life and intrinsic clearance as described for the microsomal assay, adjusting the CLint calculation for the number of hepatocytes per well.

Visualizing the Workflow and Scaffolds

Scaffolds cluster_tropane Tropane Scaffold cluster_oxa 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold Tropane 8-Azabicyclo[3.2.1]octane (Tropane Core) Oxa 3-Oxa-9-azabicyclo[3.3.1]nonane Tropane->Oxa Bioisosteric Replacement (-CH2- to -O-)

Caption: Chemical scaffolds under comparison.

Metabolic_Pathway Tropane Tropane-based Drug CYP450 CYP450 Enzymes Tropane->CYP450 Esterases Esterases Tropane->Esterases Metabolite1 N-demethylated Metabolite Metabolite2 Hydroxylated Metabolite Metabolite3 Ester Hydrolysis Product CYP450->Metabolite1 CYP450->Metabolite2 Esterases->Metabolite3

Caption: Potential metabolic pathways of the tropane scaffold.

Experimental_Workflow Start Prepare Reagents (Microsomes/Hepatocytes, Compound) Incubate Incubate at 37°C Start->Incubate Add_Cofactor Initiate Reaction (Add NADPH) Incubate->Add_Cofactor Time_Sample Sample at Time Points (0, 5, 15, 30, 60 min) Add_Cofactor->Time_Sample Terminate Terminate Reaction (Acetonitrile + Internal Standard) Time_Sample->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: General workflow for in vitro metabolic stability assays.

Conclusion and Future Directions

The strategic replacement of a methylene group with an oxygen atom in the tropane scaffold to yield the 3-oxa-9-azabicyclo[3.3.1]nonane framework represents a promising approach to enhancing metabolic stability. This bioisosteric modification is designed to block a key site of oxidative metabolism, thereby potentially increasing the half-life and bioavailability of drug candidates. While the theoretical advantages are clear, further direct comparative studies with a range of substituted analogues are necessary to fully elucidate the quantitative benefits of this scaffold hopping strategy. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, enabling drug discovery teams to make data-driven decisions in the selection and optimization of novel bicyclic amine scaffolds.

References

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

  • Carroll, F. I., Lewin, A. H., Boja, J. W., & Kuhar, M. J. (1995). Comparison of a novel tropane analog of cocaine, 2 beta-propanoyl-3 beta-(4-tolyl) tropane with cocaine HCl in rats: nucleus accumbens extracellular dopamine concentration and motor activity. The Journal of Pharmacology and Experimental Therapeutics, 273(2), 656–666. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Metabolic Stability. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Stepan, A. F., et al. (2021). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Bicyclic Amino Alcohols

Introduction: The Analytical Imperative for Bicyclic Amino Alcohols Bicyclic amino alcohols represent a crucial class of chiral building blocks and active pharmaceutical ingredients (APIs) in modern drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Bicyclic Amino Alcohols

Bicyclic amino alcohols represent a crucial class of chiral building blocks and active pharmaceutical ingredients (APIs) in modern drug development. Their rigid, conformationally constrained structures are pivotal in designing highly selective and potent therapeutics. However, this structural complexity presents significant analytical challenges. Ensuring the chemical and stereochemical purity of these compounds is not merely a regulatory requirement; it is fundamental to guaranteeing the safety and efficacy of the final drug product. The presence of even minute quantities of process-related impurities or the undesired enantiomer can lead to altered pharmacological activity or unforeseen toxicological effects.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the comprehensive purity assessment of bicyclic amino alcohols. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern separation, explain the causality behind experimental choices, and provide robust, field-proven protocols. Our objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to develop and validate reliable, stability-indicating HPLC methods that form a self-validating system of quality control.

Part 1: Foundational Principles & Analytical Challenges

The unique physicochemical properties of bicyclic amino alcohols—high polarity, pronounced basicity from the amino group, and inherent chirality—dictate the strategic approach to HPLC method development.

The Detection Dilemma: Overcoming the Lack of a Chromophore

A primary hurdle in the analysis of many bicyclic amino alcohols is their lack of a significant UV-absorbing chromophore. While aromatic-containing structures are an exception, many aliphatic variants are nearly transparent to standard UV detectors. This necessitates a careful comparison of detection technologies.

  • UV-Visible (UV-Vis) Detection: The most common detector in QC labs. For compounds lacking a chromophore, pre-column or post-column derivatization can be employed to attach a UV-active tag.[1] However, this adds complexity, time, and potential for side-reactions.[1]

  • Charged Aerosol Detection (CAD) & Evaporative Light Scattering Detection (ELSD): These are universal, mass-based detectors that do not require a chromophore.[2] They are excellent for impurity profiling, offering near-uniform response for non-volatile analytes. CAD generally provides better sensitivity and a wider dynamic range than ELSD.[2]

  • Mass Spectrometry (MS): The gold standard for specificity and sensitivity. MS detection provides mass information, confirming the identity of the main peak and aiding in the structural elucidation of unknown impurities.[2][3] It is indispensable during development and for validating method specificity.

Table 1: Comparison of HPLC Detection Strategies for Bicyclic Amino Alcohols

DetectorPrincipleProsConsBest For
UV-Vis Absorbance of lightSimple, robust, inexpensiveRequires a chromophore or derivatizationCompounds with aromatic rings; routine QC
CAD Nebulization, chargingUniversal response, high sensitivityRequires non-volatile mobile phasesImpurity profiling, quantification without standards
ELSD Nebulization, light scatteringUniversal, simple, inexpensiveNon-linear response, lower sensitivity than CADGeneral impurity detection
MS Ionization, mass analysisHighest specificity & sensitivity, structural infoHigh cost, complex, requires volatile buffersMethod development, impurity ID, trace analysis
The Chirality Factor: A Critical Quality Attribute

For chiral drugs, the undesired enantiomer is considered a specific impurity that must be controlled. Enantiomeric separation is therefore a non-negotiable aspect of purity analysis. Two primary strategies exist:

  • Direct Separation on Chiral Stationary Phases (CSPs): This is the most prevalent and efficient approach.[4][5] CSPs create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies, leading to different retention times.

  • Indirect Separation via Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent to form a pair of diastereomers. These can then be separated on a standard achiral column (e.g., C18).[6][7] This method is often more complex and can be prone to racemization during the derivatization step.[7]

Part 2: A Comparative Guide to Method Development Strategy

A systematic approach, grounded in chromatographic principles, is essential for efficiently developing a robust purity method.

Workflow for HPLC Method Development

The development process follows a logical progression from understanding the analyte to validating the final method. This workflow ensures that all critical parameters are systematically evaluated.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Literature Review cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & System Suitability A Characterize Analyte (pKa, logP, solubility, structure) B Literature Search (Existing methods for similar compounds) C Select Column & Detector (Achiral vs. Chiral, UV vs. CAD/MS) A->C D Screen Mobile Phases (pH, Organic Modifier - ACN/MeOH) C->D E Fine-tune Gradient/Isocratic Conditions D->E F Optimize Temperature & Flow Rate E->F G Assess Peak Shape & Resolution F->G H Define System Suitability Criteria (Resolution, Tailing, RSD) G->H I Perform Method Validation (ICH Q2) H->I

Caption: A systematic workflow for HPLC method development.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical decision in method development.

1. For Achiral (Related Substances) Purity: Reversed-phase chromatography on a C18 (ODS) column is the workhorse. However, the high polarity and basic nature of amino alcohols can lead to poor retention and peak tailing on traditional C18 phases.

  • Standard End-capped C18: A good starting point, but may show peak tailing due to interactions between the basic amine group and residual silanols on the silica surface.

  • Polar-Embedded C18: These phases contain a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature helps to shield residual silanols, significantly improving peak shape for basic compounds without requiring harsh mobile phase additives. It also provides alternative selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar bicyclic amino alcohols that are unretained in reversed-phase, HILIC is a powerful alternative. It uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase, providing excellent retention for polar analytes.

2. For Chiral (Enantiomeric) Purity: Selecting a CSP is an empirical process, but certain classes are known to be effective for amino alcohols.[4][8]

  • Polysaccharide-Based CSPs (e.g., Chiralpak®, Chiralcel®): Derivatives of cellulose or amylose are the most versatile and widely used CSPs.[9][10] They offer broad selectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions. They are an excellent first choice for screening.

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic®): Phases like Teicoplanin and Vancomycin are particularly effective for amino acids and amino alcohols due to their ionic and hydrogen-bonding capabilities.[11][12] They are well-suited for separating underivatized, polar chiral compounds.[12]

Table 2: Comparative Guide for Chiral Stationary Phase Selection

CSP TypeCommon Trade NamesPrimary Interaction MechanismBest Suited ForMobile Phase Compatibility
Polysaccharide Chiralpak IA/IB/IC/ID, Chiralcel OD/OJH-bonding, dipole-dipole, steric inclusionBroad range of compounds, first-line screeningNormal Phase, Polar Organic, Reversed Phase
Macrocyclic Glycopeptide Chirobiotic T, V, RH-bonding, ionic, inclusionPolar & ionizable analytes (amino acids/alcohols)Polar Organic, Reversed Phase (LC-MS compatible)
Pirkle-Type Whelk-O, DACH-DNBπ-π interactions, H-bonding, dipoleAromatic compounds, N-derivatized analytesNormal Phase, Polar Organic
Mobile Phase Optimization: Driving the Separation
  • pH Control is Critical: The pKa of the amino group in bicyclic amino alcohols is typically in the 9-10.5 range. Operating the mobile phase at least 2 pH units below the analyte's pKa ensures the amine is fully protonated, leading to consistent retention and sharp, symmetrical peaks. A pH between 2.5 and 4.0 is often an ideal starting point.

  • Buffer Selection: Use volatile buffers like ammonium formate or ammonium acetate for MS compatibility. For UV or CAD, phosphate buffers offer excellent buffering capacity but are non-volatile and can precipitate in high organic content. A buffer concentration of 10-20 mM is usually sufficient.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it provides lower viscosity (leading to lower backpressure) and often different selectivity. Screening both is a crucial step in development.

Part 3: Experimental Protocols and Validation

Trustworthiness in analytical science is built on robust, validated protocols. The following sections provide self-validating experimental designs. Every protocol must begin with a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.[13][14]

Protocol 1: Step-by-Step Achiral Purity Method Development

Objective: To develop a stability-indicating RP-HPLC method for quantifying process-related impurities of a bicyclic amino alcohol (BAA).

  • Preparation:

    • Analyte Solution: Prepare a 1.0 mg/mL solution of the BAA in a suitable diluent (e.g., 50:50 water:ACN).

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

  • Initial Screening:

    • Column: Polar-embedded C18, 150 x 4.6 mm, 3.5 µm.

    • Detector: CAD and/or MS.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Screening Gradient: 5% to 95% B over 20 minutes.

  • Analysis of Screening Run:

    • Causality Check: Does the main peak have adequate retention (k' > 2)? Are the impurity peaks well-resolved from the main peak? Is the peak shape symmetrical (Tailing factor between 0.8 and 1.5)? The initial broad gradient helps to elute all potential impurities and establish a retention window.

  • Optimization:

    • Based on the screening run, adjust the gradient to improve resolution around the main peak and reduce the run time. For example, if all impurities elute by 40% B, a new gradient could be: 5% B for 2 min, ramp to 40% B over 15 min, then a rapid ramp to 95% B for column wash.

    • If peak shape is poor, confirm the mobile phase pH is >2 units below the analyte pKa.

  • Forced Degradation (Specificity):

    • Stress the analyte solution under acidic, basic, oxidative, thermal, and photolytic conditions as per ICH Q1A guidelines.

    • Analyze the stressed samples using the optimized method. The method is deemed "stability-indicating" if all degradation products are baseline-resolved from the main peak and each other. An MS detector is invaluable here to check for peak purity.

  • Pre-Validation & SST Definition:

    • Based on the final method, define SST criteria. For example:

      • Resolution between the main peak and the closest eluting impurity: > 2.0.

      • Tailing factor for the main peak: ≤ 1.5.

      • %RSD of peak area for 6 replicate injections: ≤ 2.0%.

Protocol 2: Method Validation as per ICH Q2(R1)

Objective: To formally validate the developed achiral HPLC method for its intended purpose (a quantitative purity test). Validation must be performed according to established guidelines.[15][16][17][18]

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity:

    • Prepare a series of at least five concentrations of the analyte, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05% to 1.5% impurity level relative to a 1 mg/mL API).

    • Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy (Recovery):

    • Prepare spiked samples by adding known amounts of impurities to the API sample at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Calculate the percent recovery for each impurity. Acceptance criteria are typically 80-120% for low-level impurities.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of a spiked sample at 100% of the specification limit on the same day, with the same analyst and instrument. Calculate the %RSD.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (S/N) of the response.[15] Typically, S/N of 3:1 for LOD and 10:1 for LOQ.[15]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.[15]

  • Robustness:

    • Systematically make small, deliberate variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Evaluate the impact on the SST results (e.g., resolution, retention time). The method is robust if these small changes do not significantly affect the results.

Table 3: Representative Method Validation Data Summary

Validation ParameterResultAcceptance Criterion
Linearity (r²) 0.9995≥ 0.99
Accuracy (% Recovery) 98.5% - 102.1%80.0% - 120.0%
Precision (Repeatability %RSD) 1.8%≤ 5.0%
LOQ (S/N) 10.5≥ 10
Robustness No significant impact on resolutionResolution > 2.0

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of bicyclic amino alcohols is a multi-faceted process that demands a deep understanding of chromatographic principles and the specific chemistry of the analyte. By systematically evaluating detector technologies, comparing achiral and chiral stationary phases, and meticulously optimizing mobile phase conditions, a scientifically sound method can be established. The true hallmark of a successful method lies not only in its initial performance but in its validation—a process that provides documented evidence of its suitability for purpose, as mandated by regulatory bodies like the ICH.[14][15][17] This guide provides a framework for this systematic approach, emphasizing the causality behind each decision to empower scientists to move beyond rote execution and toward intelligent, predictive method development.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[Link][19][20]

  • Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.[Link][15]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link][21]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link][22]

  • DSDP Analytics. (2023). USP <621> Chromatography. [Link][13]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][16]

  • Mansour, A. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition.[Link][14]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link][17]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][18]

  • Phenomenex. Chiral HPLC Separations. [Link][4]

  • Holzgrabe, U. et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science.[Link][2]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link][9]

  • Yu, J. et al. (2018). Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. Chirality.[Link][8]

  • Rohman, A. et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.[Link][1]

  • CAT. Analyses of amino acids, Enantiomeric purity. [Link][5]

  • Chuang, W. et al. (2015). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis.[Link][3]

  • Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... RSC Publishing.[Link][10]

  • Wolf, G. et al. (2019). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science.[Link][6]

Sources

Comparative

Structural comparison of 3-oxa-9-azabicyclo[3.3.1]nonane and granatane alkaloids

This guide provides an in-depth structural and functional comparison of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold versus the classical granatane (9-azabicyclo[3.3.1]nonane) alkaloid skeleton. Content Type: Technical C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold versus the classical granatane (9-azabicyclo[3.3.1]nonane) alkaloid skeleton.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The granatane skeleton (9-azabicyclo[3.3.1]nonane) is a naturally occurring bicyclic amine found in Punica granatum (pomegranate) and related Solanaceae species.[1] It serves as a homolog to the tropane alkaloids. The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a synthetic bioisostere where the C3 methylene of the granatane core is replaced by an ether oxygen.

This substitution is a strategic tool in medicinal chemistry to:

  • Lower Lipophilicity (LogP): Increase aqueous solubility.

  • Modulate Basicity (pKa): Lower the pKa of the bridgehead nitrogen via inductive effects.

  • Alter Metabolic Stability: Block oxidative metabolism at the C3 position.

Structural & Conformational Analysis

Topological Comparison

Both scaffolds share a bicyclic framework with a nitrogen atom bridging two rings. The key difference lies in the composition of the "wings" (the propyl bridges).

FeatureGranatane (Parent)3-Oxa-9-azabicyclo[3.3.1]nonane
IUPAC Name 9-Azabicyclo[3.3.1]nonane3-Oxa-9-azabicyclo[3.3.1]nonane
Bridge Composition Two propylene (–CH₂CH₂CH₂–) bridgesOne propylene bridge, one –CH₂OCH₂– bridge
Ring Systems Two fused piperidine ringsFused piperidine and morpholine-like rings
Electronic Nature Lipophilic carbocyclePolar heterocyclic ether
Conformational Dynamics

The conformation of the [3.3.1] nonane system is dominated by the interaction between the endo-hydrogens at positions 3 and 7.

  • Granatane (Chair-Chair): The preferred conformation is a Chair-Chair (CC) . However, severe steric repulsion between the endo-hydrogens at C3 and C7 (the "hockey stick" effect) can cause ring flattening or force the molecule into a Chair-Boat (CB) conformation, especially with bulky N-substituents.

  • 3-Oxa Analog: Replacing the C3 methylene with oxygen removes one set of endo-hydrogens. This relieves transannular steric strain , stabilizing the Chair-Chair conformation. However, the shorter C–O bond lengths (1.43 Å vs. 1.54 Å) and tighter C–O–C bond angle compress the "oxa" wing, slightly altering the vector of the nitrogen lone pair.

Conformation Granatane Granatane Core (9-azabicyclo[3.3.1]nonane) Strain C3-C7 Transannular Strain (Severe in Granatane) Granatane->Strain Has C3 endo-H Oxa 3-Oxa Analog (3-oxa-9-azabicyclo[3.3.1]nonane) Oxa->Strain Removes C3 endo-H Conf Preferred Conformation: Chair-Chair (CC) Oxa->Conf Stabilized CC form due to O-substitution Strain->Conf Drives flattening or Boat transition

Figure 1: Conformational impact of oxygen substitution. The 3-oxa substitution alleviates the transannular strain inherent in the carbocyclic granatane parent.

Physicochemical Properties (Experimental & Predicted)

The introduction of the oxygen atom significantly impacts the physicochemical profile, making the 3-oxa scaffold a valuable tool for "scaffold hopping" in drug design.

PropertyGranatane (N-Methyl)3-Oxa Analog (N-Methyl)Impact of Substitution
LogP (Lipophilicity) ~1.8 - 2.2~0.5 - 0.9Decreased: Improves water solubility significantly.
pKa (Basicity) 10.5 (Typical 2° amine)9.0 - 9.6Lowered: The inductive effect (-I) of the ether oxygen reduces N-basicity.
H-Bond Acceptors 1 (Nitrogen)2 (Nitrogen + Oxygen)Increased: Additional binding interaction point.
TPSA (Ų) ~3.2~12.5Increased: Affects BBB permeability (slightly lower, but still permeable).

Key Insight: The reduced basicity of the 3-oxa analog is critical when targeting CNS receptors where a very high pKa might lead to phospholipidosis or poor desorption rates.

Synthetic Protocols

The synthesis of both scaffolds relies on the Robinson-Schöpf reaction (double Mannich condensation), but the precursors differ.

Granatanone Synthesis (Standard)
  • Precursors: Glutaraldehyde (pentanedial), Acetonedicarboxylic acid, Primary Amine.

  • Mechanism: Double condensation forms the two piperidine rings simultaneously.

3-Oxa-9-azabicyclo[3.3.1]nonane Synthesis[3][4]
  • Precursors: Diglycolaldehyde (2,2'-oxydiacetaldehyde) or its acetal equivalents.

  • Protocol Note: Diglycolaldehyde is unstable; it is often generated in situ from the hydrolysis of 2,5-dimethoxy-2,5-dihydrofuran .

Experimental Protocol: Synthesis of 3-Oxa-9-benzyl-9-azabicyclo[3.3.1]nonan-7-one

Note: This ketone is the versatile intermediate for all 3-oxa derivatives.

  • Reagents: 2,5-dimethoxy-2,5-dihydrofuran (0.1 mol), Benzylamine (0.1 mol), Acetonedicarboxylic acid (0.1 mol), HCl (1M), Sodium Acetate buffer.

  • Step 1 (Hydrolysis): Dissolve 2,5-dimethoxy-2,5-dihydrofuran in 1M HCl. Stir at 0°C for 30 mins to generate diglycolaldehyde.

  • Step 2 (Condensation): Adjust pH to ~5.0 using NaOAc. Add Acetonedicarboxylic acid and Benzylamine dropwise.

  • Reaction: Stir at room temperature for 24–48 hours. CO₂ evolution indicates decarboxylation is proceeding.

  • Workup: Basify to pH 10 with NaOH. Extract with Dichloromethane (DCM).[2]

  • Purification: Recrystallize from Ethanol/Ether.

  • Yield: Typically 40–60%.

Synthesis Pre1 2,5-Dimethoxy- 2,5-dihydrofuran Aldehyde Diglycolaldehyde (In situ generation) Pre1->Aldehyde HCl, 0°C Pre2 Benzylamine + Acetone dicarboxylic acid Mannich Robinson-Schöpf Condensation (pH 5.0, RT) Pre2->Mannich Aldehyde->Mannich Product 3-Oxa-9-benzyl-9-azabicyclo [3.3.1]nonan-7-one Mannich->Product -2 CO2 -2 H2O

Figure 2: Synthetic pathway for the 3-oxa-9-azabicyclo[3.3.1]nonane core via modified Robinson-Schöpf reaction.[3]

Pharmacological Applications & Bioisosterism[6]

Case Study: GPR119 Agonists (Diabetes)

Granatane derivatives have been explored as GPR119 agonists.[4] However, high lipophilicity limited their oral bioavailability.

  • Modification: Replacing the granatane core with the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold.

  • Result: The 3-oxa analogs maintained potent agonist activity (EC50 < 50 nM) but showed improved metabolic stability and lower clearance due to the blocked C3 position (preventing oxidation) and reduced LogP.

Case Study: CCR5 Modulators (HIV)

In the development of CCR5 antagonists (like Maraviroc analogs), the 3-oxa scaffold serves as a rigid spacer.

  • Function: It orients the basic nitrogen and the distal aromatic group in a precise vector, mimicking the tropane core but with higher polarity to reduce off-target hERG channel inhibition (which is often driven by high lipophilicity).

Conclusion

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a superior alternative to the traditional granatane skeleton when:

  • Solubility is a limiting factor.[4]

  • Metabolic hotspots at the C3 position need to be blocked.

  • Basicity attenuation is required to improve membrane permeability or reduce phospholipidosis risk.

While the granatane skeleton remains a classic structural probe for cholinergic systems, the 3-oxa variant represents a modern, "drug-like" evolution of the pharmacophore.

References

  • Synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives: Juaristi, E., & Cuevas, G. (1992). The Anomeric Effect. CRC Press. (Discusses conformational analysis of heterocycles). Protocol Reference: Zefirov, N. S., & Rogozina, S. V. (1971). Synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives. Tetrahedron, 27(9), 1913-1918.

  • GPR119 Agonists & Bioisosterism: Semple, G., et al. (2012). Discovery of the 3-oxa-9-azabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 22(23), 7113-7117.

  • Granatane Alkaloids Overview: Lounasmaa, M., & Tamminen, T. (1993). The Tropane Alkaloids.[2][5][6] The Alkaloids: Chemistry and Pharmacology, 44, 1-114.

  • pKa and Conformational Studies: Alder, R. W., et al. (1999). Basicity of bicyclic amines. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Validation

Biological assay validation for 3-oxa-9-azabicyclo[3.3.1]nonane based inhibitors

The following guide is structured as a technical comparison and validation manual for researchers evaluating 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, specifically focusing on their application as Monoamine Reuptake I...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and validation manual for researchers evaluating 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, specifically focusing on their application as Monoamine Reuptake Inhibitors (MRIs) and potential Sigma Receptor Ligands . This scaffold is a critical bioisostere for tropane-based alkaloids, offering distinct solubility and metabolic profiles.

Executive Summary & Scaffold Analysis

The 3-oxa-9-azabicyclo[3.3.1]nonane core represents a rigid, bicyclic scaffold often utilized in medicinal chemistry to constrain pharmacophores in a specific spatial orientation. Unlike flexible alkyl chains found in traditional SSRIs (e.g., Fluoxetine), this scaffold locks the nitrogen and oxygen functionalities into a "chair-chair" or "boat-chair" conformation, mimicking the tropane ring system found in cocaine and atropine but with altered lipophilicity (LogP) and hydrogen-bonding potential.

Primary Application: Inhibition of Monoamine Transporters (SERT, NET, DAT) and modulation of Sigma Receptors (


).
Key Advantage:  The 3-oxa bridge introduces a hydrogen bond acceptor that can improve selectivity profiles against off-target GPCRs compared to the all-carbon tropane analogs.
Comparative Analysis: 3-oxa-9-azabicyclo[3.3.1]nonane vs. Alternatives

The following table compares this scaffold against the industry "Gold Standards" for monoamine reuptake inhibition.

Feature3-oxa-9-azabicyclo[3.3.1]nonane Tropane Derivatives (e.g., Cocaine analogs)Phenoxyphenyl-propylamines (e.g., Fluoxetine)
Structural Rigidity High (Bicyclic locked)High (Bicyclic locked)Low (Flexible chain)
Metabolic Stability High (Resistant to oxidative deamination)Moderate (Ester hydrolysis risk)Moderate (CYP450 metabolism)
Selectivity (SERT/NET) Tunable (Via N-substitution)Often DAT biased (Addictive potential)Highly SERT selective
Solubility (Aq.) Enhanced (Ether oxygen increases polarity)Low to ModerateLow (Requires HCl salt)
Synth.[1] Complexity Moderate (Double Mannich condensation)High (Multi-step chiral synthesis)Low (Linear synthesis)

Validation Framework: Monoamine Uptake Inhibition Assay

To validate inhibitors based on this scaffold, one must move beyond simple binding affinity (


) and prove functional inhibition (

) in a cellular context. The following protocol details the validation of a Fluorescence-Based Neurotransmitter Uptake Assay , which is superior to radioactive methods (

-5-HT) for high-throughput screening due to safety and cost.
A. Mechanistic Pathway & Inhibition Logic

The scaffold targets the Sodium-Dependent Serotonin Transporter (SERT). The inhibitor locks the transporter in an outward-facing conformation, preventing the reuptake of neurotransmitters from the synaptic cleft.

SERT_Inhibition Synapse Synaptic Cleft (High 5-HT) SERT_Open SERT Transporter (Outward-Facing) Synapse->SERT_Open Substrate binding Complex Inhibitor-SERT Complex (Locked) SERT_Open->Complex Conformational Lock Reuptake 5-HT Reuptake (Signal Termination) SERT_Open->Reuptake Normal Function Inhibitor 3-oxa-9-azabicyclo Inhibitor Inhibitor->SERT_Open Competitive Binding Complex->Reuptake X No_Reuptake Reuptake Blocked (Prolonged Signal) Complex->No_Reuptake Inhibition

Figure 1: Mechanism of Action. The 3-oxa-9-azabicyclo scaffold competitively binds to the SERT transporter, preventing the conformational change required for serotonin reuptake.

B. Protocol: Fluorescence-Based Neurotransmitter Uptake Assay

Objective: Determine the


 of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives against SERT/NET.
1. Reagents & Cell Lines
  • Cell Line: HEK293 stably expressing human SERT (hSERT).

  • Tracer: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). This is a fluorescent substrate mimetic.

  • Buffer: HBSS + 20mM HEPES, pH 7.4.

2. Experimental Workflow (Step-by-Step)
  • Seeding: Plate hSERT-HEK293 cells at 40,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h at 37°C.

  • Compound Prep: Prepare 10-point serial dilutions of the 3-oxa-9-azabicyclo inhibitor in HBSS (Range: 1 nM to 10

    
    M). Critical: Ensure DMSO concentration < 0.5% to avoid membrane perturbation.
    
  • Pre-Incubation: Remove media, wash cells 1x with HBSS. Add 50

    
    L of diluted inhibitor. Incubate for 15 min at RT.
    
  • Substrate Addition: Add 50

    
    L of ASP+ solution (Final concentration: 5 
    
    
    
    M).
  • Kinetic Read: Immediately transfer to a fluorescence plate reader (Ex: 475nm / Em: 609nm). Measure fluorescence every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the slope of fluorescence uptake (RFU/min) for the linear range (typically 2-10 mins).

3. Validation Criteria (Self-Validating System)

To ensure the assay is robust, the following parameters must be met before accepting data for the novel scaffold.

ParameterAcceptance CriteriaScientific Rationale
Z-Factor

Indicates sufficient separation between signal (max uptake) and background (full inhibition).
Signal-to-Background

Ensures the fluorescent tracer uptake is transporter-mediated, not non-specific binding.
Reference Standard Fluoxetine

nM
Validates that the cell line expresses functional SERT.
Intra-plate CV%

Demonstrates pipetting precision and cell monolayer uniformity.

Advanced Validation: Selectivity & Off-Target Profiling

A common failure mode for azabicyclo-based inhibitors is "promiscuity"—binding to Muscarinic (


) or Sigma (

) receptors due to the basic nitrogen.

Protocol: Perform a secondary Radioligand Binding Assay to confirm selectivity.

  • Target: Sigma-1 Receptor (

    
    R).
    
  • Radioligand:

    
    .
    
  • Result Interpretation: If the 3-oxa-9-azabicyclo compound shows

    
     nM for 
    
    
    
    R, it acts as a dual-target ligand (useful for depression with cognitive deficits) rather than a pure MRI.
Validation Workflow Diagram

Assay_Validation Start Compound Synthesis (3-oxa-9-azabicyclo core) QC Purity Check (>95% by LC-MS) Start->QC Primary Primary Assay: hSERT Uptake (ASP+) QC->Primary Decision IC50 < 1 uM? Primary->Decision Decision->Start No (Redesign) Secondary Secondary Assay: Sigma-1 Binding Decision->Secondary Yes Tox Cytotoxicity Assay (MTT / Caspase-3) Secondary->Tox Final Validated Lead Candidate Tox->Final

Figure 2: Validation Hierarchy. A stepwise approach ensures that only potent and selective inhibitors proceed to toxicity screening.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3][4][5] [Link]

  • Bingham, M. J., et al. (2013).[6] 9-Azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.[6][7] European Patent Office (EP1934212B1). [Link][6]

  • Xu, J., et al. (2012). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Jenck, F., et al. (2000). A synthetic novel non-peptide ligand for the ORL1 receptor. Proceedings of the National Academy of Sciences (Demonstrates bicyclic scaffold utility). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride

Introduction: Beyond the Safety Data Sheet As researchers, we often treat Safety Data Sheets (SDS) as compliance checkboxes.[1] However, when handling pharmaceutical intermediates like 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Safety Data Sheet

As researchers, we often treat Safety Data Sheets (SDS) as compliance checkboxes.[1] However, when handling pharmaceutical intermediates like 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride (CAS: 1045793-47-2), relying solely on generic H-codes is insufficient.

This compound is a bicyclic amine salt.[1] While its primary GHS classification indicates irritation (Skin/Eye/Respiratory), the "hydrochloride" designation introduces specific physical chemistry risks that standard protocols miss: hygroscopicity and pH-dependent corrosivity . When this salt contacts the moisture in your mucous membranes or sweat, it can partially dissociate, lowering local pH and increasing the permeability of the organic cation across biological barriers.

This guide provides a risk-based PPE strategy designed not just for compliance, but for biological isolation .

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific stress vectors this chemical applies to the human body.[1]

Hazard DomainGHS ClassificationScientific Context (The "Why")
Inhalation H335: May cause respiratory irritationAs a hydrochloride salt, fine dust is highly soluble in the mucous lining of the upper respiratory tract.[1] Inhalation can trigger immediate bronchospasm or delayed edema due to localized acidity.[1]
Dermal H315: Causes skin irritationSolid salts trapped under watchbands or collar lines react with sweat to cause chemical burns (irritant contact dermatitis).[1]
Ocular H319: Causes serious eye irritationThe crystalline lattice is abrasive, and upon dissolution, the acidic pH causes immediate protein denaturation in corneal tissue.
Reactivity Warning Incompatible with strong oxidizing agents.[1][2][3][4] Hygroscopic (absorbs moisture from air), potentially causing clumping and difficult handling.[1]

The PPE Matrix: Layered Defense System

Do not use a "one size fits all" approach. Select PPE based on the operational state of the chemical.[1][5]

Table 1: Operational PPE Specifications
Body ZonePPE ComponentSpecification & Rationale
Respiratory Primary: Fume HoodSecondary: N95 or P100 RespiratorRationale: Engineering controls (Hood) are the primary defense.[1] If weighing outside a hood (not recommended) or spill cleanup is required, a NIOSH-approved N95 is the minimum to stop particulate inhalation.
Hand Protection Material: Nitrile RubberThickness: ≥ 5 mil (0.12 mm)Rationale: Nitrile offers excellent resistance to organic salts.[1] Critical Note: If the chemical is dissolved in solvents (e.g., Dichloromethane), you must use Silver Shield/4H laminates, as nitrile is permeable to halogenated solvents which act as a vehicle for the toxin.
Eye Protection Chemical Splash GogglesRationale: Safety glasses with side shields are insufficient for fine powders.[1] Goggles form a seal that prevents airborne dust from migrating behind the lens.[1]
Body Defense Lab Coat (High-Neck)Rationale: Cotton/Poly blend is acceptable for solids.[1] Use Tyvek® sleeves if handling large quantities (>100g) to prevent dust accumulation on forearms.[1]

Operational Protocol: The "Clean-Trace" Workflow

To maintain scientific integrity and safety, follow this self-validating workflow. This ensures that no contamination leaves the containment zone.[1]

Phase A: Pre-Operation (Donning)
  • Inspection: Check the fume hood airflow monitor (Target: 80–100 fpm face velocity).

  • Glove Check: Inflate nitrile gloves with air to check for micro-pinholes before wearing.[1]

  • Sleeve Tuck: Tuck lab coat cuffs into the gloves to create a shingle effect, preventing powder from entering the sleeve.[1]

Phase B: Handling (Synthesis/Weighing)[1]
  • The 6-Inch Rule: Perform all manipulations at least 6 inches inside the hood sash.[1]

  • Static Control: Use an anti-static gun or ionizer if the powder is flying; hydrochloride salts can carry static charges that make them "jump" out of spatulas.[1]

  • Tool Isolation: Place all spatulas and weigh boats on a disposable absorbent pad (benchkote) inside the hood. Never place them directly on the hood surface.[1]

Phase C: Post-Operation (Doffing)
  • Gross Decon: Wipe the outer gloves with a damp paper towel (water) while still inside the hood to remove invisible salt residue.[1]

  • Doffing Order:

    • Remove gloves (turning inside out).[1]

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).[1]

    • Remove goggles last.[1]

Visualizing the Safety Logic

The following diagram illustrates the critical decision points in the handling workflow.

HandlingWorkflow Start START: Chemical Request RiskAssess Risk Assessment: Check Solvents & Quantity Start->RiskAssess SolidState Handling Solid (Powder) RiskAssess->SolidState Dry Salt SolutionState Handling Solution (Dissolved) RiskAssess->SolutionState In Solvent PPESolid PPE: Nitrile Gloves + N95 + Goggles SolidState->PPESolid PPESolution PPE: Laminate Gloves + Fume Hood Required SolutionState->PPESolution Action Execute Experiment (6-inch Hood Rule) PPESolid->Action PPESolution->Action Waste Waste Segregation: Solid vs. Solvent Stream Action->Waste Exit EXIT: Wash Hands & Log Usage Waste->Exit

Figure 1: Decision logic for handling 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride based on physical state.

Disposal & Emergency Response

Disposal Strategy
  • Solid Waste: Dispose of contaminated weigh boats and paper towels in a dedicated "Hazardous Solid Waste" container. Do not use general trash.

  • Aqueous Solutions: If the salt is dissolved in water, adjust pH to neutral (7.[1]0) before disposal into the aqueous waste stream, ensuring no heavy metals are present in the mixture.

  • Organic Solutions: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

Emergency Spill Response (The "P.A.S."[1] Protocol)
  • Protect: Alert nearby personnel and don full PPE (including respiratory protection).[1]

  • Absorb:

    • For Solids: Do not dry sweep.[1] Cover with a wet paper towel to prevent dust generation, then scoop up.[1]

    • For Solutions: Use a universal absorbent pad.[1]

  • Sanitize: Clean the area with water followed by a detergent.[1] The hydrochloride salt is water-soluble, making water the most effective decontamination solvent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][6] [Link]

  • PubChem. (n.d.).[1] 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance.[1] United States Department of Labor.[1] [Link]

  • Miyazaki, S., et al. (1981).[1][7] Precaution on use of hydrochloride salts in pharmaceutical formulation.[1][7] Journal of Pharmaceutical Sciences.[1][7] [Link]

Sources

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